2-Bromo-6-(glutathion-S-yl)hydroquinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
114865-64-4 |
|---|---|
Molecular Formula |
C16H20BrN3O8S |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-(3-bromo-2,5-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20BrN3O8S/c17-8-3-7(21)4-11(14(8)25)29-6-10(15(26)19-5-13(23)24)20-12(22)2-1-9(18)16(27)28/h3-4,9-10,21,25H,1-2,5-6,18H2,(H,19,26)(H,20,22)(H,23,24)(H,27,28)/t9-,10-/m0/s1 |
InChI Key |
QSJZDQPQNVINPC-UWVGGRQHSA-N |
SMILES |
C1=C(C=C(C(=C1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br)O |
Isomeric SMILES |
C1=C(C=C(C(=C1SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)Br)O |
Canonical SMILES |
C1=C(C=C(C(=C1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br)O |
sequence |
XXG |
Synonyms |
2-Br-6-(GSyl)HQ 2-bromo-6-(glutathion-S-yl)hydroquinone 2-bromo-6-(glutathion-S-yl)hydroquinone, 35S-labeled |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Toxicological Effects of 2-Bromo-6-(glutathion-S-yl)hydroquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-(glutathion-S-yl)hydroquinone (2-Br-6-(GSyl)HQ) is a metabolite of the environmental contaminant bromobenzene and its parent compound 2-bromohydroquinone (2-BrHQ). It is a key player in the nephrotoxicity associated with these compounds. This technical guide provides a comprehensive overview of the toxicological effects of 2-Br-6-(GSyl)HQ, with a focus on its mechanism of action, quantitative toxicity data, and detailed experimental protocols for its assessment. The primary target organ for 2-Br-6-(GSyl)HQ toxicity is the kidney, specifically the proximal renal tubules. The toxic mechanism involves metabolic activation by γ-glutamyl transpeptidase (γ-GT), leading to the generation of reactive oxygen species (ROS), subsequent DNA damage, and cytotoxicity. This document is intended to serve as a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development.
Introduction
2-Bromohydroquinone (2-BrHQ) is a known nephrotoxicant, and its toxicity is mediated by its metabolic activation to glutathione conjugates.[1][2] Among these, this compound (2-Br-6-(GSyl)HQ) is a significant metabolite that contributes to the adverse renal effects.[3][4] Understanding the toxicological profile of this specific conjugate is crucial for assessing the risk associated with exposure to its parent compounds and for developing potential therapeutic interventions. This guide synthesizes the current knowledge on the toxicological effects of 2-Br-6-(GSyl)HQ, providing a detailed examination of its mechanism of action, a summary of quantitative toxicity data, and comprehensive experimental methodologies.
Mechanism of Toxicity
The toxicity of 2-Br-6-(GSyl)HQ is a multi-step process initiated by its metabolism in the kidney, leading to oxidative stress and cellular damage.
Metabolic Activation by γ-Glutamyl Transpeptidase (γ-GT)
The glutathione conjugate itself is relatively stable. However, in the proximal tubules of the kidney, which have high concentrations of the enzyme γ-glutamyl transpeptidase (γ-GT), 2-Br-6-(GSyl)HQ is metabolized.[1] γ-GT cleaves the γ-glutamyl residue from the glutathione moiety, forming the corresponding cysteinyl-glycine conjugate, which is further processed to the cysteine conjugate. This metabolic conversion is a critical step, as the resulting cysteine conjugate is more readily oxidized than the parent glutathione conjugate.[1]
Redox Cycling and Generation of Reactive Oxygen Species (ROS)
The hydroquinone moiety of the cysteine conjugate can undergo redox cycling, a process where it is oxidized to the corresponding semiquinone and quinone, with the concomitant reduction of molecular oxygen to form superoxide anion radicals. These superoxide anions can then dismutate to form hydrogen peroxide (H₂O₂).[5]
Oxidative Stress and DNA Damage
The generated hydrogen peroxide can, in the presence of transition metals like iron, participate in the Fenton reaction to produce highly reactive hydroxyl radicals.[5] These hydroxyl radicals are potent oxidizing agents that can indiscriminately damage cellular macromolecules, including lipids, proteins, and nucleic acids. A significant consequence of this oxidative stress is the induction of DNA fragmentation, which can trigger cytotoxic responses.[5] DNA fragmentation has been observed in renal proximal tubular epithelial cells (LLC-PK1) as early as 15 minutes after exposure to 100 µM of 2-Br-6-(GSyl)HQ.[5]
Cellular Response and Cytotoxicity
The cellular response to DNA damage involves the activation of DNA repair mechanisms, such as the poly(ADP-ribose)polymerase (PARP) pathway. However, excessive activation of PARP can deplete cellular energy reserves (NAD+ and ATP), leading to cellular dysfunction and, ultimately, cell death.[5] Inhibition of PARP has been shown to decrease the cytotoxicity of 2-Br-6-(GSyl)HQ, indicating that the repair process itself can contribute to the toxic outcome.[5] Cytotoxicity is ultimately observed through various endpoints, including loss of lysosomal integrity, mitochondrial dysfunction, and release of intracellular enzymes.[5]
Quantitative Toxicity Data
| Parameter | Cell Line/Animal Model | Concentration/Dose | Observed Effect | Reference |
| DNA Fragmentation | LLC-PK1 cells | 100 µM | Detected as early as 15 minutes after exposure. | [5] |
| Covalent Binding | Rat Kidney Homogenate | Not specified | Higher than 2-Br-5-(GSyl)HQ, 2-Br-3-(GSyl)HQ, and 2-Br-(diGSyl)HQ. | [6] |
| Inhibition of Covalent Binding by AT-125 (γ-GT inhibitor) | Rat Kidney Homogenate | 0.4 mM AT-125 | 25% decrease in covalent binding. | [6] |
| Inhibition of Covalent Binding by Ascorbic Acid | Rat Kidney Homogenate | 1.0 mM Ascorbic Acid | 63% decrease in covalent binding. | [6] |
| In vivo Nephrotoxicity of parent 2-BrHQ | Male Sprague-Dawley rats | Not specified | Covalent binding to kidney was 21.8 nmol/mg protein. | [3][4] |
Table 1: In Vitro and In Vivo Toxicological Data for this compound and its Parent Compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the toxicological effects of 2-Br-6-(GSyl)HQ.
In Vitro Cytotoxicity Assessment: Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Materials:
-
LLC-PK1 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
96-well cell culture plates
-
This compound
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Wash solution (e.g., PBS)
-
Destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LLC-PK1 cells into 96-well plates at a density of approximately 2 x 10⁴ cells per well and allow them to attach and grow for 24 hours.
-
Compound Exposure: Prepare serial dilutions of 2-Br-6-(GSyl)HQ in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control. Incubate for the desired exposure time (e.g., 24 hours).
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Washing: Remove the Neutral Red solution and wash the cells gently with the wash solution to remove any unincorporated dye.
-
Destaining: Add 150 µL of destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Genotoxicity Assessment: Single Cell Gel Electrophoresis (Comet Assay)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
LLC-PK1 cells
-
Microscope slides (pre-coated with normal melting point agarose)
-
Low melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: After exposure to 2-Br-6-(GSyl)HQ, harvest the LLC-PK1 cells and resuspend them in PBS at a concentration of approximately 1 x 10⁵ cells/mL.
-
Embedding in Agarose: Mix the cell suspension with molten low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. The fragmented DNA will migrate out of the nucleus, forming a "comet tail."
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.
In Vivo Nephrotoxicity Assessment in Rats
This protocol outlines the general procedure for evaluating the nephrotoxic effects of 2-Br-6-(GSyl)HQ in a rat model.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline)
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Kits for measuring blood urea nitrogen (BUN) and creatinine
-
Histopathology equipment and reagents
Procedure:
-
Animal Acclimation and Dosing: Acclimate the rats to the experimental conditions. Administer 2-Br-6-(GSyl)HQ or vehicle via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Urine and Blood Collection: House the animals in metabolic cages for timed urine collection (e.g., 24 hours). At the end of the study period, collect blood samples via a suitable method.
-
Biochemical Analysis: Analyze urine samples for markers of kidney damage, such as proteinuria, glucosuria, and enzymuria (e.g., γ-GT, alkaline phosphatase). Analyze serum or plasma for BUN and creatinine levels.
-
Histopathological Examination: Euthanize the animals and collect the kidneys. Fix the kidneys in formalin, process them for histology, and stain tissue sections (e.g., with hematoxylin and eosin). Examine the sections under a microscope for evidence of renal tubular necrosis and other pathological changes.
-
Data Analysis: Compare the biochemical and histopathological findings between the treated and control groups to assess the extent of nephrotoxicity.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed signaling pathway for 2-Br-6-(GSyl)HQ-induced nephrotoxicity.
Caption: General experimental workflow for toxicological evaluation.
Conclusion
This compound is a significant contributor to the nephrotoxicity of its parent compounds. Its toxic effects are primarily driven by metabolic activation in the renal proximal tubules, leading to oxidative stress and DNA damage. This guide provides a comprehensive overview of the current understanding of its toxicology, including its mechanism of action, available quantitative data, and detailed experimental protocols for its assessment. Further research is warranted to establish definitive IC50 and LD50 values and to further elucidate the intricate molecular pathways involved in its toxicity. The information presented herein serves as a foundational resource for scientists and professionals working to understand and mitigate the risks associated with this and similar nephrotoxic compounds.
References
- 1. Glutathione conjugates of 2-bromohydroquinone are nephrotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-bromohydroquinone as a metabolite of bromobenzene and o-bromophenol: implications for bromobenzene-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. The in vivo disposition of 2-bromo-[14C]hydroquinone and the effect of gamma-glutamyl transpeptidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation and Toxicological Profile of 2-Bromo-6-(glutathion-S-yl)hydroquinone: A Technical Guide
This technical guide provides an in-depth analysis of the in vivo formation, metabolic pathways, and toxicological implications of 2-Bromo-6-(glutathion-S-yl)hydroquinone. It is intended for researchers, scientists, and professionals in the field of drug development and toxicology.
Introduction
This compound is a metabolite of 2-bromohydroquinone (2-BrHQ), a compound associated with nephrotoxicity. The formation of glutathione (GSH) conjugates is a critical step in the bioactivation of 2-BrHQ, leading to renal cell injury. Understanding the metabolic pathways and the factors influencing the toxicity of these conjugates is essential for risk assessment and the development of potential therapeutic interventions.
In Vivo Formation and Metabolism
The in vivo formation of this compound and its isomers is a multi-step process initiated by the metabolism of 2-BrHQ. Following administration, 2-BrHQ undergoes conjugation with glutathione. This process can result in the formation of several glutathionyl-hydroquinone conjugates.
Studies in male Sprague-Dawley rats have shown that 2-BrHQ is metabolized to various glutathione conjugates, which are then excreted in urine and bile. Besides this compound, other identified metabolites include 2-Bromo-3-(glutathion-S-yl)hydroquinone, 2-Bromo-5-(glutathion-S-yl)hydroquinone, and 2-Bromo-(diglutathion-S-yl)hydroquinone.[1][2] The initial conjugation of 2-BrHQ with GSH can be followed by the addition of a second GSH molecule, leading to the formation of the diglutathionyl conjugate, a particularly potent nephrotoxicant.[3]
The metabolic fate of these conjugates is heavily influenced by the enzyme gamma-glutamyl transpeptidase (γ-GT), which is highly active in the kidney.[1][2] This enzyme plays a pivotal role in the renal accumulation and subsequent toxicity of these metabolites.[1][2][3]
Metabolic Pathway of 2-Bromohydroquinone
The following diagram illustrates the proposed metabolic pathway leading to the formation of this compound and its subsequent processing.
Toxicological Profile
The conjugation of 2-BrHQ with glutathione is a bioactivation pathway that leads to nephrotoxicity. The resulting glutathionyl-hydroquinone conjugates, particularly the diglutathionyl form, are potent toxicants that cause severe necrosis of the proximal renal tubules.[3]
Mechanism of Toxicity
The toxicity of this compound and its related conjugates is mediated by the generation of reactive oxygen species (ROS).[4] This oxidative stress leads to DNA fragmentation and subsequent cytotoxicity.[4] DNA damage can be detected as early as 15 minutes after exposure to these compounds.[4] The process of DNA repair, which is activated in response to this damage, can paradoxically exacerbate the toxicity.[4]
The following diagram illustrates the proposed signaling pathway for the cytotoxicity induced by this compound.
Quantitative Data
The following tables summarize the quantitative data related to the in vivo disposition and toxicity of 2-BrHQ and its metabolites.
Table 1: In Vivo Covalent Binding of 2-[14C]BrHQ and γ-Glutamyl Transpeptidase Activity in Various Tissues of Male Sprague-Dawley Rats.[1][2]
| Tissue | Covalent Binding (nmol/mg protein) | γ-GT Activity (U/mg) |
| Kidney | 21.8 | 947 |
| Pancreas | 1.5 | 159 |
| Seminal Vesicles | 1.2 | 55 |
| Intestine | 4.4 | 31 |
| Bone Marrow | 1.8 | 5.5 |
| Liver | 2.6 | 0.07 |
Table 2: Effect of AT-125 (γ-GT Inhibitor) on 2-BrHQ-Mediated Nephrotoxicity in Rats.[1][2]
| Parameter | Inhibition (%) |
| Renal γ-GT Activity | 76 |
| Renal Covalent Binding | 73 |
| Blood Urea Nitrogen (BUN) Elevation | 70 |
Table 3: Covalent Binding of Isomeric 35S-labeled Glutathione Conjugates to Rat Kidney Homogenate and the Effect of Inhibitors.[3]
| Conjugate | Relative Covalent Binding | % Inhibition by AT-125 (0.4 mM) | % Inhibition by Aminooxyacetic acid (0.1 mM) | % Inhibition by Ascorbic acid (1.0 mM) |
| 2-Br-6-(GSyl)HQ | > | 25 | 26 | 63 |
| 2-Br-5-(GSyl)HQ | > | 17 | 10 | 87 |
| 2-Br-3-(GSyl)HQ | > | 33 | 17 | 62 |
| 2-Br-(diGSyl)HQ | 28 | 17 | 28 |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies.
In Vivo Disposition Studies
-
Administration: Intravenous or intraperitoneal injection.
-
Sample Collection: Urine and bile are collected over a 24-hour period. Tissues are harvested for analysis of covalent binding.
-
Analysis: Radioactivity in urine, bile, and tissues is quantified by liquid scintillation counting. Metabolites in urine and bile are separated and identified using high-performance liquid chromatography (HPLC). Covalent binding to tissue protein is determined after extensive washing to remove unbound radioactivity.
-
γ-GT Activity Assay: Tissue homogenates are incubated with a substrate for γ-GT, and the rate of product formation is measured spectrophotometrically.
In Situ Perfused Rat Kidney (ISPRK) Studies
-
Animal Model: Male Sprague-Dawley rats.[5]
-
Procedure: The kidney is surgically isolated and perfused with a Krebs-Henseleit buffer containing the test conjugate. Urine and perfusate samples are collected over time.
-
Test Substances: 2-Br-(diGSyl)HQ and 2-Br-3-(GSyl)HQ.[5]
-
Analysis: Metabolites in the urine and perfusate are analyzed by HPLC. Toxicity is assessed by measuring mitochondrial function and the urinary excretion of enzymes like γ-GT.[5]
The following diagram outlines the general workflow for an in situ perfused rat kidney experiment.
References
- 1. The in vivo disposition of 2-bromo-[14C]hydroquinone and the effect of gamma-glutamyl transpeptidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
An In-depth Technical Guide to 2-Bromo-6-(glutathion-S-yl)hydroquinone: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-(glutathion-S-yl)hydroquinone, a key metabolite in the study of bromobenzene-induced nephrotoxicity. This document details its historical discovery, methods of synthesis, and the molecular mechanisms underlying its biological activity, with a focus on its role in cellular toxicity.
Discovery and History
The discovery of this compound is intrinsically linked to the broader investigation of the metabolism and toxicity of bromobenzene and its metabolites. Seminal work in the mid-1980s focused on elucidating the role of glutathione conjugation in the bioactivation and detoxification of halogenated aromatic compounds.
A pivotal 1985 study was among the first to report the formation of several isomeric glutathione (GSH) conjugates of 2-bromohydroquinone (2-BrHQ), a major metabolite of bromobenzene. While this early work did not specifically isolate and name the 6-isomer, it laid the groundwork by demonstrating that 2-BrHQ reacts with GSH to form various mono- and di-substituted hydroquinone conjugates. These conjugates were identified as key players in the nephrotoxicity observed following bromobenzene exposure. Subsequent research further characterized the different isomers, including this compound, and their differential toxicities.
The primary historical significance of this compound lies in its role as a tool to understand the mechanisms of chemically-induced kidney injury, particularly the metabolic activation of xenobiotics in the liver and their subsequent transport to and toxicity in the kidney.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Michael addition reaction between 2-bromo-1,4-benzoquinone and reduced glutathione (GSH). The electron-withdrawing bromine atom and the quinone ring system make the hydroquinone susceptible to nucleophilic attack by the thiol group of GSH.
Experimental Protocol: Synthesis of Glutathionyl-Hydroquinone Conjugates
This protocol describes a general method for the synthesis of glutathionyl-hydroquinone conjugates, which can be adapted for the specific synthesis of this compound.
Materials:
-
2-Bromo-1,4-benzoquinone
-
Reduced Glutathione (GSH)
-
Ethanol
-
Distilled water
-
pH meter
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Prepare a 100 mM solution of 2-bromo-1,4-benzoquinone in ethanol.
-
Prepare a 101 mM solution of reduced glutathione (GSH) in distilled water.
-
Adjust the pH of the GSH solution to 6.0. At this pH, the reaction is more controlled and the products are more stable.
-
In a light-protected vessel, mix equal volumes of the 2-bromo-1,4-benzoquinone and GSH solutions with continuous stirring.
-
Allow the reaction to proceed for at least 5 minutes at room temperature. The formation of the glutathionyl-hydroquinone conjugate can be monitored by observing the color change of the solution and by UV-Vis spectrophotometry at 309 nm.
-
The resulting mixture will contain a mixture of isomers, including this compound.
-
Purify the desired isomer from the reaction mixture using reverse-phase HPLC. The separation of isomers can be achieved using a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% trifluoroacetic acid and acetonitrile.
-
Collect the fractions corresponding to the this compound peak and confirm its identity using mass spectrometry and NMR spectroscopy.
Biological Activity and Mechanism of Toxicity
This compound is primarily known for its nephrotoxic effects. Its toxicity is a result of a complex interplay of metabolic activation, cellular transport, and the induction of oxidative stress.
Metabolic Activation and Transport
The parent compound, 2-bromohydroquinone, is conjugated with glutathione in the liver to form various isomers, including this compound. These conjugates are then transported to the kidneys. In the renal proximal tubules, the glutathione conjugate is a substrate for the enzyme γ-glutamyl transpeptidase (γ-GT), which initiates its breakdown to a cysteine conjugate. This cysteine conjugate is more readily oxidized than the parent hydroquinone, leading to the generation of reactive species.
Induction of Oxidative Stress and DNA Damage
The primary mechanism of toxicity of this compound is the induction of oxidative stress. The hydroquinone moiety can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide. This is supported by the observation that the cytotoxicity of this compound can be attenuated by the presence of catalase, an enzyme that detoxifies hydrogen peroxide.
The generated ROS can lead to significant cellular damage, most notably DNA fragmentation. Studies have shown that exposure of renal proximal tubular epithelial cells to this compound leads to DNA single-strand breaks. This DNA damage, in turn, can trigger DNA repair mechanisms, such as the activation of poly(ADP-ribose)polymerase (PARP). However, excessive activation of PARP can deplete cellular energy stores and contribute to cell death.
The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity:
Caption: Signaling pathway of this compound toxicity.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of this compound and its isomers.
Table 1: Cytotoxicity of Bromohydroquinone-Glutathione Conjugates in LLC-PK1 Cells
| Compound | Concentration (µM) for DNA Fragmentation |
| This compound | 100 |
| 2-Bromo-3-(glutathion-S-yl)hydroquinone | 200 |
| 2-Bromo-(diglutathion-S-yl)hydroquinone | 400 |
Table 2: Covalent Binding of Bromohydroquinone-Glutathione Conjugates to Rat Kidney Homogenate
| Compound | Relative Covalent Binding |
| This compound | Highest |
| 2-Bromo-5-(glutathion-S-yl)hydroquinone | High |
| 2-Bromo-3-(glutathion-S-yl)hydroquinone | Moderate |
| 2-Bromo-(diglutathion-S-yl)hydroquinone | Lowest |
Experimental Workflows
The study of this compound often involves a series of interconnected experimental procedures. The following diagram outlines a typical workflow for investigating its nephrotoxic effects.
Caption: Experimental workflow for studying this compound toxicity.
Conclusion
This compound is a critical molecule for understanding the mechanisms of chemical-induced nephrotoxicity. Its discovery as a metabolite of bromobenzene has spurred significant research into the role of glutathione conjugation in toxicology. The synthesis of this compound allows for detailed in vitro studies of its cytotoxic effects, which are primarily mediated by the induction of oxidative stress and subsequent DNA damage in renal epithelial cells. The quantitative data and experimental workflows presented in this guide provide a solid foundation for researchers and drug development professionals working in the fields of toxicology, pharmacology, and drug metabolism. Further research into the specific cellular targets and downstream signaling pathways will continue to enhance our understanding of the toxicological profile of this and related compounds.
The Emergence of 2-Bromo-6-(glutathion-S-yl)hydroquinone as a Key Biomarker of Exposure: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of exposure to xenobiotics is a cornerstone of toxicology and drug development. The identification of reliable biomarkers provides a crucial window into understanding the metabolic fate and potential toxicity of chemical compounds within a biological system. 2-Bromo-6-(glutathion-S-yl)hydroquinone has emerged as a significant biomarker of exposure, particularly to bromobenzene and its metabolites. This technical guide provides a comprehensive overview of the core scientific principles, experimental methodologies, and toxicological implications of this glutathione conjugate.
2-Bromohydroquinone (2-BrHQ), a metabolite of bromobenzene, undergoes conjugation with glutathione (GSH), a critical endogenous antioxidant, to form various isomers, including 2-bromo-3-(glutathion-S-yl)hydroquinone, 2-bromo-5-(glutathion-S-yl)hydroquinone, and this compound, as well as a di-substituted conjugate, 2-bromo-(diglutathion-S-yl)hydroquinone.[1][2] These conjugates, particularly this compound, are not merely detoxification products but are implicated in the nephrotoxicity associated with bromobenzene exposure.[3][4] Their detection and quantification in biological matrices can, therefore, serve as a direct measure of exposure and bioactivation of the parent compound.
Mechanism of Formation and Bioactivation
The formation of this compound is a multi-step process initiated by the metabolic activation of a parent compound like bromobenzene. This process highlights the dual role of glutathione conjugation in both detoxification and, paradoxically, toxification pathways.
Metabolic Activation of Bromobenzene
Bromobenzene is initially metabolized in the liver by cytochrome P450 enzymes to form reactive epoxide intermediates. These epoxides can then be hydrolyzed to dihydrodiols or undergo rearrangement to form bromophenols. Further oxidation leads to the formation of 2-bromohydroquinone (2-BrHQ).[5]
Glutathione Conjugation
2-BrHQ is an electrophilic species that readily reacts with the nucleophilic thiol group of glutathione. This conjugation can be catalyzed by glutathione S-transferases (GSTs) or occur non-enzymatically.[6] The reaction results in the formation of various mono- and di-glutathionyl adducts, including this compound.
Bioactivation and Nephrotoxicity
While glutathione conjugation is typically a detoxification mechanism, the resulting hydroquinone-glutathione conjugates can be further metabolized to more toxic species, particularly in the kidney.[4] The enzyme γ-glutamyl transpeptidase (GGT), which is highly expressed in the brush border membrane of renal proximal tubule cells, plays a pivotal role in this bioactivation process.[1][7][8] GGT cleaves the γ-glutamyl residue from the glutathione conjugate, forming the corresponding cysteinyl-glycine conjugate, which is further processed to the cysteine conjugate. These cysteine conjugates are more readily oxidized to reactive quinone-thiol species, which can covalently bind to cellular macromolecules, leading to oxidative stress, DNA damage, and ultimately, cell death and nephrotoxicity.[3][7]
Quantitative Data
The following tables summarize key quantitative data related to the toxicity and formation of 2-bromo-glutathionyl-hydroquinone conjugates.
Table 1: In Vivo Covalent Binding of 2-Bromo-[14C]hydroquinone in Rat Tissues [2]
| Tissue | Covalent Binding (nmol/mg protein) |
| Kidney | 21.8 |
| Liver | 2.6 |
| Intestine | 4.4 |
| Bone Marrow | 1.8 |
| Pancreas | 1.5 |
| Seminal Vesicles | 1.2 |
Table 2: Nephrotoxicity of Bromohydroquinone-Glutathione Conjugates in Rats [9][10]
| Compound | Dose causing Nephrotoxicity (µmol/kg) |
| 2-Bromo-(diglutathion-S-yl)hydroquinone | 10 - 15 |
| 2-Bromo-3-(glutathion-S-yl)hydroquinone | ≥ 50 |
Table 3: Relative Covalent Binding of Bromohydroquinone-Glutathione Conjugate Isomers to Rat Kidney Homogenate [11]
| Isomer | Relative Covalent Binding |
| This compound | ++++ |
| 2-Bromo-5-(glutathion-S-yl)hydroquinone | +++ |
| 2-Bromo-3-(glutathion-S-yl)hydroquinone | ++ |
| 2-Bromo-(diglutathion-S-yl)hydroquinone | + |
(Relative binding is denoted by '+', with '++++' being the highest)
Experimental Protocols
Detailed experimental protocols are essential for the accurate synthesis, detection, and toxicological assessment of this compound.
Protocol 1: Chemical Synthesis of this compound (General Procedure)
This protocol outlines a general method for the chemical synthesis of bromohydroquinone-glutathione conjugates, which can be adapted for the specific synthesis of the 2-bromo-6-isomer.[4]
Materials:
-
2-Bromohydroquinone
-
Glutathione (GSH)
-
Rat liver microsomes (as a source of GSTs, optional for enzymatic synthesis)
-
Potassium phosphate buffer (pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation
Procedure:
-
Dissolve 2-bromohydroquinone in a minimal amount of methanol.
-
Prepare a solution of glutathione in potassium phosphate buffer (pH 7.4).
-
Combine the 2-bromohydroquinone solution with the glutathione solution. The molar ratio should be optimized, but a 1:1 or 1:2 ratio of hydroquinone to GSH is a common starting point.
-
For enzymatic synthesis, add rat liver microsomes to the reaction mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 1-2 hours).
-
Monitor the reaction progress by reverse-phase HPLC.
-
Stop the reaction by adding an equal volume of ice-cold methanol or by acidification.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Purify the this compound from the supernatant using preparative reverse-phase HPLC with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
-
Collect the fraction corresponding to the desired product and confirm its identity and purity using analytical HPLC and NMR spectroscopy.
Protocol 2: Analysis of this compound in Urine by HPLC-MS/MS (General Approach)
This protocol provides a general framework for the quantification of this compound in urine samples, based on established methods for similar analytes.[12][13]
Materials:
-
Urine samples
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Spike a known amount of the internal standard into an aliquot of the urine sample.
-
For the removal of interfering substances, perform solid-phase extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the urine sample onto the cartridge. Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove polar interferences. Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (the [M+H]+ of the analyte and internal standard) and the most abundant and specific product ions for each.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Toxicological Signaling Pathways
The cytotoxicity of this compound and its metabolites is mediated by a cascade of cellular events, primarily involving oxidative stress and DNA damage.[3]
Exposure of renal proximal tubular epithelial cells to these conjugates leads to the generation of reactive oxygen species (ROS), including hydrogen peroxide.[3] This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. The iron-catalyzed generation of highly reactive hydroxyl radicals from hydrogen peroxide is thought to be a key step in this process.[3]
The resulting DNA damage, including single-strand breaks, activates DNA repair mechanisms such as the poly(ADP-ribose)polymerase (PARP) pathway.[3] However, excessive activation of PARP can deplete cellular energy stores (NAD+ and ATP), leading to cellular dysfunction and, ultimately, necrotic or apoptotic cell death.
References
- 1. experts.azregents.edu [experts.azregents.edu]
- 2. The in vivo disposition of 2-bromo-[14C]hydroquinone and the effect of gamma-glutamyl transpeptidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione conjugates of 2-bromohydroquinone are nephrotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 2-bromohydroquinone as a metabolite of bromobenzene and o-bromophenol: implications for bromobenzene-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione, gamma-glutamyl transpeptidase, and the mercapturic acid pathway as modulators of 2-bromohydroquinone oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Metabolism and toxicity of 2-bromo-(diglutathion-S-yl)-hydroquinone and 2-bromo-3-(glutathion-S-yl)hydroquinone in the in situ perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-(glutathion-S-yl)hydroquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-(glutathion-S-yl)hydroquinone is a significant metabolite in the study of bromobenzene-induced nephrotoxicity. Understanding its physicochemical properties is crucial for elucidating its mechanism of action and developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the known physicochemical data, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties like molecular weight are readily calculable, others such as pKa, logP, and aqueous solubility are not extensively reported in the public domain for this specific metabolite and would likely require experimental determination.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 114865-64-4 | [1][2] |
| Molecular Formula | C₁₆H₂₀BrN₃O₈S | [1][2] |
| Molecular Weight | 494.31 g/mol | [2] |
| Appearance | Not reported (likely a solid) | N/A |
| pKa | Data not available in cited literature | N/A |
| logP (Octanol-Water Partition Coefficient) | Data not available in cited literature | N/A |
| Aqueous Solubility | Data not available in cited literature | N/A |
Metabolic Pathway and Signaling
This compound is a product of the phase II detoxification pathway of 2-bromohydroquinone, a metabolite of bromobenzene. The formation and subsequent metabolism of this glutathione conjugate are critical in understanding its toxicological profile, particularly its nephrotoxicity. The process involves enzymatic reactions that ultimately lead to the formation of reactive species within the renal tubules.
Caption: Metabolic activation of bromobenzene leading to the formation of this compound and its subsequent processing in the kidney to a nephrotoxic species.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in single publications. However, based on the literature for related compounds, the following methodologies can be adapted.
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of 2-bromohydroquinone with glutathione.
Materials:
-
2-bromohydroquinone
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Rat liver microsomes (optional, for enzymatic synthesis)
-
HPLC system with a C18 column
-
Acetonitrile
-
Water
-
Trifluoroacetic acid (TFA)
Protocol:
-
Dissolve 2-bromohydroquinone in a minimal amount of methanol.
-
Add the methanolic solution to a phosphate buffer (pH 7.4) containing an equimolar amount of glutathione.
-
For enzymatic synthesis, incubate 2-bromohydroquinone and glutathione with rat liver microsomes and an NADPH-generating system.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Purify the product using preparative HPLC with a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.
-
Collect the fraction corresponding to this compound and lyophilize to obtain the purified product.
Caption: A generalized workflow for the synthesis and purification of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the detection and quantification of this compound in biological and in vitro samples.
Instrumentation:
-
HPLC system with a UV or diode array detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
Protocol:
-
Prepare samples by protein precipitation with acetonitrile or perchloric acid, followed by centrifugation.
-
Inject the supernatant onto the C18 column.
-
Elute the compounds using a linear gradient, for example, from 5% to 95% Solvent B over 30 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution at a wavelength of approximately 290-300 nm.
-
Quantify the compound by comparing the peak area to a standard curve of the purified compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of the synthesized this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve the purified compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
Experiments:
-
Acquire a ¹H NMR spectrum to identify the proton signals of the hydroquinone ring, the glutathione backbone, and to confirm the position of the glutathionyl substitution.
-
Acquire a ¹³C NMR spectrum to identify the carbon signals.
-
Perform 2D NMR experiments, such as COSY and HSQC, to confirm the connectivity of protons and carbons and to unambiguously assign the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to aid in the structural elucidation of the compound and its metabolites.
Instrumentation:
-
Mass spectrometer, often coupled with an HPLC system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
Protocol:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 495.0, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 493.0.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns. The fragmentation of the glutathione moiety provides characteristic losses that can confirm the identity of the conjugate.
Conclusion
This compound is a key intermediate in the bioactivation and toxicity of bromobenzene. This guide provides the available physicochemical data and outlines the necessary experimental protocols for its further investigation. The provided diagrams offer a clear visualization of its metabolic context and synthesis workflow. Further experimental determination of properties like pKa, logP, and solubility will be invaluable for a more complete understanding of its toxicokinetics and toxicodynamics.
References
Methodological & Application
Application Note: HPLC Analysis of 2-Bromo-6-(glutathion-S-yl)hydroquinone in Biological Samples
Introduction
2-Bromo-6-(glutathion-S-yl)hydroquinone is a metabolite of interest in toxicological and drug metabolism studies. Its analysis in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding the biotransformation and potential toxicity of brominated hydroquinones. This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is designed for researchers, scientists, and professionals in drug development.
Glutathione (GSH) conjugates are formed to detoxify reactive electrophiles.[1] The analysis of such conjugates can be challenging due to their susceptibility to oxidation and the complexity of biological samples.[2] The described method provides a robust framework for sample preparation and chromatographic separation to ensure accurate and reproducible quantification.
Principle
This method employs reversed-phase HPLC to separate this compound from endogenous components in biological samples. Prior to chromatographic analysis, samples undergo a preparation procedure involving protein precipitation to remove high-molecular-weight interferences.[3] Quantification is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.
Experimental Protocols
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
This compound standard (synthesis required or custom order)
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C
-
Detection Wavelength: 280-300 nm (to be optimized based on the UV spectrum of the standard)
-
Injection Volume: 20 µL
Sample Preparation
The following protocol is a general guideline for the preparation of biological samples. Optimization may be required depending on the specific matrix.
For Plasma/Serum Samples:
-
Thaw frozen plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.[3]
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
For Urine Samples:
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:1 with the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
For Tissue Homogenate Samples:
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform protein precipitation as described for plasma/serum samples.
-
The resulting supernatant can be used for HPLC analysis.
Standard Curve Preparation
-
Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare working standards with concentrations ranging from 0.1 to 100 µg/mL.
-
Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
Table 1: HPLC Gradient Program
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 15.0 | 60 | 40 |
| 17.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 21.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 85-105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Metabolic Pathway Context
Caption: Simplified metabolic pathway leading to the formation of the target analyte.
Discussion
The presented HPLC method provides a reliable approach for the quantification of this compound in biological samples. The use of a C18 column and a water/acetonitrile gradient with formic acid ensures good separation and peak shape. Protein precipitation with TCA is an effective and straightforward method for sample clean-up.[3]
For enhanced sensitivity, fluorescence detection can be employed after pre-column derivatization with a fluorogenic reagent such as o-phthalaldehyde (OPA) or monobromobimane.[2][5] However, this adds complexity to the sample preparation procedure. Alternatively, HPLC coupled with mass spectrometry (LC-MS) would offer superior selectivity and sensitivity.
It is important to note that glutathione conjugates can be unstable. Therefore, samples should be processed promptly and kept at low temperatures to minimize degradation. The addition of a reducing agent, such as dithiothreitol (DTT), during sample preparation could be considered if oxidation is a significant issue, though this would prevent the separate analysis of the oxidized form.
Conclusion
This application note details a comprehensive protocol for the HPLC-UV analysis of this compound in biological matrices. The method is suitable for routine analysis in research and drug development settings. The provided workflow and diagrams offer a clear guide for implementation. Further optimization and validation should be performed by the end-user to ensure the method meets the specific requirements of their studies.
References
Application Notes and Protocols for the Mass Spectrometric Identification of 2-Bromo-6-(glutathion-S-yl)hydroquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of reactive metabolites are critical in drug discovery and development to mitigate the risk of idiosyncratic adverse drug reactions.[1] Many xenobiotics can form reactive electrophilic intermediates during metabolism, which can be trapped by the endogenous nucleophile glutathione (GSH).[2] The resulting GSH conjugates can be detected and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing valuable insights into the bioactivation pathways of a drug candidate.[2][3] This document provides detailed application notes and protocols for the identification of 2-Bromo-6-(glutathion-S-yl)hydroquinone, a potential metabolite of brominated hydroquinones.
2-Bromo-(glutathion-S-yl)hydroquinone conjugates have been studied for their potential nephrotoxicity.[4] Understanding the specific isomers formed is crucial for assessing the toxicological profile of the parent compound. The methodologies described herein leverage characteristic fragmentation patterns of GSH conjugates to enable their confident identification.[5]
Mass Spectrometry Techniques for Identification
The primary technique for identifying GSH conjugates is LC-MS/MS.[3] High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) MS, provides exact mass measurements, which significantly increases the confidence in the identification of metabolites.[6][7] Analysis is typically performed in both positive and negative electrospray ionization (ESI) modes to obtain complementary fragmentation information.
Key Mass Spectrometric Signatures of GSH Conjugates:
-
Positive Ion Mode (ESI+): A characteristic neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety of glutathione, is a widely used marker for screening GSH conjugates.[1][2][6]
-
Negative Ion Mode (ESI-): Precursor ion scanning for the fragment ion at m/z 272, which corresponds to deprotonated γ-glutamyl-dehydroalanyl-glycine, is a robust method for detecting a wide range of GSH adducts.[1][3]
The fragmentation behavior of the conjugate can also provide information about the site of conjugation. For aromatic conjugates like this compound, specific cleavage patterns of the C-S bond can be observed.[5][8]
Experimental Protocols
In Vitro Sample Preparation (Microsomal Incubation)
This protocol describes a typical procedure for generating GSH conjugates in vitro using liver microsomes.
Materials:
-
2-Bromohydroquinone (or parent compound)
-
Rat or human liver microsomes
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Glutathione (GSH) solution (e.g., 10 mM in buffer)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), cold
-
6% Acetic acid in water
-
Microcentrifuge tubes
-
Incubator/shaker
Protocol:
-
Prepare a stock solution of 2-bromohydroquinone in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, combine liver microsomes (e.g., 0.5-1.0 mg/mL final concentration) and the test compound in phosphate buffer.
-
Add GSH solution to a final concentration of 1-10 mM.[7]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[7]
-
Incubate at 37°C for a specified time (e.g., 60-90 minutes) with gentle shaking.[7]
-
Terminate the reaction by adding an equal volume of cold acetonitrile, followed by 6% acetic acid.[7]
-
Vortex the sample and place it on ice for 10-20 minutes to precipitate proteins.[7]
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 20 minutes to pellet the precipitated protein.[7]
-
Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis. A 5 µL aliquot is typically injected.[7]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Typical LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other components (e.g., 5-95% B over 10-15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5 µL.
MS/MS Detection Methods:
-
Targeted Analysis (Triple Quadrupole):
-
Positive Ion Mode: Monitor for the neutral loss of 129 Da from the predicted protonated molecular ion [M+H]+ of this compound.
-
Negative Ion Mode: Scan for precursors of the m/z 272 fragment ion.[3]
-
-
Untargeted Analysis (Q-TOF):
Data Presentation
The following table summarizes the expected quantitative data for the identification of this compound.
| Parameter | Expected Value | Ionization Mode |
| Molecular Formula | C16H20BrN3O8S | - |
| Monoisotopic Mass | 493.0209 | - |
| [M+H]+ | 494.0287 | Positive (ESI+) |
| [M-H]- | 492.0131 | Negative (ESI-) |
| Characteristic Neutral Loss | 129.0426 Da (C5H7NO3) | Positive (ESI+) |
| Product Ion from Neutral Loss | m/z 364.9861 | Positive (ESI+) |
| Characteristic Precursor Ion | m/z 272.0888 (C9H14N3O5S)- | Negative (ESI-) |
Visualizations
Caption: Experimental workflow for the identification of GSH conjugates.
Caption: Key fragmentation pathways for GSH conjugate identification.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. tmrjournals.com [tmrjournals.com]
- 3. Negative ion tandem mass spectrometry for the detection of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 2-Bromo-6-(glutathion-S-yl)hydroquinone Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the in vitro effects of 2-Bromo-6-(glutathion-S-yl)hydroquinone (2-Br-6-GSH-HQ), a nephrotoxic metabolite of 2-bromohydroquinone. The focus is on assays relevant to its known mechanisms of toxicity, including cytotoxicity, induction of oxidative stress, and apoptosis.
Introduction
This compound is a sulfur-substituted hydroquinone that exhibits significant cytotoxicity, particularly towards renal proximal tubular epithelial cells.[1] Its toxicity is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), subsequent oxidative stress, DNA damage, and ultimately, apoptotic cell death.[1][2][3] Understanding the cellular and molecular effects of this compound is crucial for toxicological assessments and in the development of potential therapeutic interventions against quinone-induced nephrotoxicity.
The following protocols describe key in vitro assays to characterize the biological activities of 2-Br-6-GSH-HQ.
Key In Vitro Assays
A panel of in vitro assays is recommended to comprehensively evaluate the effects of 2-Br-6-GSH-HQ:
-
Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent effects of the compound on cell survival.
-
Reactive Oxygen Species (ROS) Detection Assay: To quantify the induction of oxidative stress.
-
Apoptosis Assays (Caspase Activity): To measure the activation of key executioner caspases in the apoptotic pathway.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from the described assays, illustrating the potential effects of 2-Br-6-GSH-HQ on a relevant cell line (e.g., LLC-PK1, a porcine kidney epithelial cell line).
Table 1: Cytotoxicity of 2-Br-6-GSH-HQ on LLC-PK1 Cells (MTT Assay)
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 92 ± 4.8 |
| 25 | 75 ± 6.1 |
| 50 | 51 ± 5.5 |
| 100 | 28 ± 4.3 |
| 200 | 12 ± 3.9 |
Table 2: Induction of Reactive Oxygen Species (ROS) by 2-Br-6-GSH-HQ in LLC-PK1 Cells (DCFH-DA Assay)
| Concentration (µM) | Fold Increase in ROS (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 10 | 1.8 ± 0.2 |
| 25 | 3.5 ± 0.4 |
| 50 | 6.2 ± 0.7 |
| 100 | 9.8 ± 1.1 |
| 200 | 15.4 ± 1.9 |
Table 3: Caspase-3/7 Activation by 2-Br-6-GSH-HQ in LLC-PK1 Cells
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 10 | 1.5 ± 0.2 |
| 25 | 2.8 ± 0.3 |
| 50 | 5.1 ± 0.6 |
| 100 | 8.9 ± 0.9 |
| 200 | 12.3 ± 1.4 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4][5]
Materials:
-
LLC-PK1 cells (or other suitable renal epithelial cell line)
-
Complete cell culture medium
-
2-Br-6-GSH-HQ
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of 2-Br-6-GSH-HQ in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[8][9] DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
LLC-PK1 cells
-
Complete cell culture medium
-
2-Br-6-GSH-HQ
-
DCFH-DA (stock solution in DMSO)
-
Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate as described in Protocol 1.
-
Compound Treatment: Treat cells with various concentrations of 2-Br-6-GSH-HQ for a shorter duration (e.g., 1-4 hours), as ROS generation is an early event.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells gently with pre-warmed HBSS.
-
Add 100 µL of working solution of DCFH-DA (e.g., 10 µM in HBSS) to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with HBSS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Express the results as a fold increase in fluorescence intensity relative to the vehicle-treated control.
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and caspase-7, key executioner caspases in apoptosis, using a fluorogenic substrate such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[10] Cleavage of the substrate by active caspases releases the fluorescent AMC molecule.
Materials:
-
LLC-PK1 cells
-
Complete cell culture medium
-
2-Br-6-GSH-HQ
-
Caspase-3/7 assay kit (containing lysis buffer, reaction buffer, DTT, and Ac-DEVD-AMC substrate)
-
96-well white or black, opaque plates
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with 2-Br-6-GSH-HQ in a 96-well plate as described in Protocol 1 for a duration sufficient to induce apoptosis (e.g., 6-24 hours).
-
Cell Lysis: After treatment, centrifuge the plate (if using suspension cells) or remove the medium (for adherent cells). Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[6]
-
Lysate Preparation: Centrifuge the plate to pellet cell debris.
-
Assay Reaction: Transfer 25 µL of the lysate supernatant to a new white or black 96-well plate.[11]
-
Prepare the reaction master mix according to the kit manufacturer's instructions, typically containing reaction buffer, DTT, and the caspase substrate.
-
Add 75 µL of the reaction mix to each well containing the cell lysate.[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[6]
-
Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle-treated control.
Visualizations
Signaling Pathway of 2-Br-6-GSH-HQ-Induced Cytotoxicity
Caption: Proposed signaling pathway for 2-Br-6-GSH-HQ-induced cytotoxicity.
General Experimental Workflow
Caption: General workflow for in vitro evaluation of 2-Br-6-GSH-HQ.
References
- 1. Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinone-thioether metabolites of hydroquinone play a dual role in promoting a vicious cycle of ROS generation: in vitro and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology of quinone-thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Reactive oxygen species -Other compound -Biochemistry-BIO-PROTOCOL [bio-protocol.org]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. jove.com [jove.com]
Application Notes and Protocols for the Synthesis of 2-Bromo-6-(glutathion-S-yl)hydroquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of 2-Bromo-6-(glutathion-S-yl)hydroquinone. This compound is of significant interest in toxicological and drug metabolism studies, particularly in understanding the bioactivation and detoxification pathways of halogenated hydroquinones.
Introduction
This compound is a metabolite formed from the conjugation of 2-bromohydroquinone (2-BrHQ) with glutathione (GSH). This process is a key step in the mercapturic acid pathway, a major route for the detoxification of xenobiotics.[1] However, the formation of this and related glutathione conjugates can also lead to nephrotoxicity, making it a crucial area of study in toxicology and drug development.[2][3] The synthesis of this compound is essential for use as an analytical standard and for in-depth toxicological assessments.
The synthesis protocol described herein is based on the Michael addition reaction between 2-bromo-1,4-benzoquinone and reduced glutathione.[4] The resulting hydroquinone conjugate is then purified using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromohydroquinone (2-BrHQ) | ≥98% | Sigma-Aldrich |
| Silver (I) oxide (Ag₂O) | ACS reagent, ≥99% | Sigma-Aldrich |
| Reduced L-Glutathione (GSH) | ≥98% | Sigma-Aldrich |
| Sodium Phosphate Monobasic | Reagent Grade | Fisher Scientific |
| Sodium Phosphate Dibasic | Reagent Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Deionized Water | 18.2 MΩ·cm | Millipore |
Synthesis of 2-Bromo-1,4-benzoquinone (Starting Material)
The synthesis of this compound begins with the oxidation of 2-bromohydroquinone to 2-bromo-1,4-benzoquinone.
Procedure:
-
In a flask protected from light, dissolve 1.0 g of 2-bromohydroquinone in 20 mL of anhydrous diethyl ether.
-
Add 2.45 g of silver (I) oxide to the solution with stirring.
-
Stir the suspension at room temperature for 2 hours.
-
Filter the mixture to remove the silver salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield solid 2-bromo-1,4-benzoquinone.
-
Use the product immediately in the next step due to its potential instability.
Synthesis of this compound
This procedure involves the direct reaction of 2-bromo-1,4-benzoquinone with glutathione in a buffered aqueous solution. The reaction should be performed at a slightly acidic pH to ensure the stability of the resulting hydroquinone conjugate.[1]
Procedure:
-
Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.0.
-
Dissolve 1.6 g of reduced L-glutathione in 50 mL of the pH 6.0 phosphate buffer.
-
In a separate flask, dissolve the freshly prepared 2-bromo-1,4-benzoquinone (approximately 1.0 g) in a minimal amount of acetonitrile and add it dropwise to the stirring glutathione solution.
-
Allow the reaction to proceed at room temperature for 4 hours with continuous stirring. The solution will change color, indicating the progress of the reaction.
-
After 4 hours, acidify the reaction mixture to a pH of approximately 3.0 with trifluoroacetic acid to stabilize the product for purification.
Purification by Preparative HPLC
The crude reaction mixture will contain the desired product along with unreacted starting materials and potential side products. Purification is achieved via preparative reverse-phase HPLC.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Deionized Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 40% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 290 nm |
Procedure:
-
Filter the acidified reaction mixture through a 0.45 µm filter.
-
Inject the filtered solution onto the preparative HPLC system.
-
Collect fractions corresponding to the major product peak.
-
Combine the pure fractions and lyophilize to obtain this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and isomeric purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the compound.
-
Analytical HPLC: To determine the final purity of the lyophilized product.
Data Presentation
Table 1: Summary of a Typical Synthesis Reaction
| Parameter | Value |
| Mass of 2-Bromohydroquinone | 1.0 g |
| Mass of L-Glutathione | 1.6 g |
| Theoretical Yield | 2.6 g |
| Actual Yield (Post-Purification) | 1.5 g |
| Overall Yield | 57.7% |
| Purity (by Analytical HPLC) | >95% |
Diagrams
Synthesis Workflow
References
- 1. Reactions of glutathione and glutathione radicals with benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vivo disposition of 2-bromo-[14C]hydroquinone and the effect of gamma-glutamyl transpeptidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of Benzoquinones to Hydroquinones via Spontaneous Reaction with Glutathione and Enzymatic Reaction by S-Glutathionyl-Hydroquinone Reductases [openresearch-repository.anu.edu.au]
Application Notes and Protocols for Nephrotoxicity Studies Using 2-Bromo-6-(glutathion-S-yl)hydroquinone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of 2-Bromo-6-(glutathion-S-yl)hydroquinone (2-Br-6-(GSyl)HQ) and its potent nephrotoxic analog, 2-Bromo-(diglutathion-S-yl)hydroquinone (2-Br-(diGSyl)HQ), in the study of drug-induced kidney injury. The information presented here is intended to guide researchers in designing and executing robust nephrotoxicity studies.
The glutathione conjugate of 2-bromohydroquinone, particularly the diglutathionyl form, is a well-established nephrotoxicant that causes severe necrosis of the proximal renal tubules.[1][2] This toxicity is not observed in the liver.[1][2] The mechanism of renal injury is complex, involving enzymatic processing by γ-glutamyl transpeptidase (γ-GT) and cysteine conjugate β-lyase, leading to the formation of reactive intermediates that covalently bind to cellular macromolecules.[1][2] Understanding this pathway is crucial for evaluating the nephrotoxic potential of new chemical entities.
Data Presentation
In Vivo Nephrotoxicity Data
The following tables summarize the dose-dependent nephrotoxic effects of 2-bromo-hydroquinone glutathione conjugates in rats.
Table 1: Effect of 2-Bromo-(diglutathion-S-yl)hydroquinone on Renal Function Markers in Rats
| Dose (µmol/kg) | Blood Urea Nitrogen (BUN) (mg/dL) | Urinary Protein | Glucosuria | Observations |
| 10-15 | Significant elevation | Increased | Present | Severe histological alterations to renal proximal tubules.[3][4] |
Table 2: Comparative Nephrotoxicity of 2-Bromo-hydroquinone Glutathione Conjugates
| Compound | Dose (µmol/kg) | Blood Urea Nitrogen (BUN) | Relative Toxicity |
| 2-Br-(diGSyl)HQ | 10-15 | Markedly elevated | High |
| 2-Br-3-(GSyl)HQ | 50 | Modest elevation | Substantially less toxic than di-conjugate.[3][4] |
| 2-Br-5-(GSyl)HQ | - | Less toxic than di-conjugate | Lower |
| 2-Br-6-(GSyl)HQ | - | Less toxic than di-conjugate | Lower |
Table 3: Effect of Enzyme Inhibitors on 2-Br-(diGSyl)HQ-Induced Nephrotoxicity
| Inhibitor | Target Enzyme | Effect on BUN Elevation | Protection against Nephrotoxicity |
| AT-125 (Acivicin) | γ-Glutamyl Transpeptidase | Complete prevention.[1][2] | Complete protection.[1][2] |
| Aminooxyacetic acid | Cysteine Conjugate β-lyase | 20-25% decrease.[1][2] | Partial protection |
Table 4: Covalent Binding of 35S-labeled 2-Bromo-hydroquinone Glutathione Conjugates to Rat Kidney Homogenate
| Compound | Covalent Binding (relative order) |
| 2-Br-6-(GSyl)HQ | > |
| 2-Br-5-(GSyl)HQ | > |
| 2-Br-3-(GSyl)HQ | > |
| 2-Br-(diGSyl)HQ | Lowest |
Note: Despite lower covalent binding, 2-Br-(diGSyl)HQ is the more potent nephrotoxicant, highlighting the complexity of the toxicity mechanism.
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vivo Nephrotoxicity Study in Rats
Objective: To assess the nephrotoxic effects of 2-bromo-hydroquinone glutathione conjugates in a rat model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
2-Bromo-(di)glutathion-S-yl)hydroquinone (or other test conjugates)
-
Vehicle (e.g., saline)
-
Metabolic cages
-
Blood collection supplies (syringes, tubes)
-
Urine collection tubes
-
Analytical kits for Blood Urea Nitrogen (BUN), urinary protein, and glucose
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Divide animals into control and treatment groups.
-
Administer the test compound (e.g., 2-Br-(diGSyl)HQ at 10-15 µmol/kg) or vehicle intravenously.
-
House the rats individually in metabolic cages for 24 hours for urine collection.
-
At 24 hours post-dosing, collect blood via cardiac puncture or other appropriate method under anesthesia.
-
Euthanize the animals and collect the kidneys for histopathological analysis.
-
Centrifuge the blood to obtain serum and store at -80°C until analysis.
-
Measure BUN, urinary protein, and glucose levels using commercially available kits.
-
Process the kidneys for histological examination (e.g., formalin fixation, paraffin embedding, H&E staining) to assess tubular necrosis.
Measurement of Covalent Binding to Kidney Proteins
Objective: To quantify the covalent binding of radiolabeled 2-bromo-hydroquinone glutathione conjugates to renal proteins.
Materials:
-
35S-labeled 2-bromo-hydroquinone glutathione conjugates
-
Rat kidneys
-
Homogenization buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Dounce homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Trichloroacetic acid (TCA)
-
Ethanol, Ether
Procedure:
-
Prepare a 10,000 x g supernatant (S10) fraction from rat kidney homogenates.
-
Incubate the kidney homogenate (containing a known amount of protein) with the 35S-labeled conjugate at 37°C for a specified time.
-
Stop the reaction by adding an equal volume of cold 20% TCA.
-
Pellet the precipitated protein by centrifugation.
-
Wash the protein pellet sequentially with TCA, ethanol, and ether to remove unbound radioactivity.
-
Dissolve the final protein pellet in a suitable solvent (e.g., 1N NaOH).
-
Determine the protein concentration of the dissolved pellet.
-
Measure the radioactivity in an aliquot of the dissolved pellet using a liquid scintillation counter.
-
Express the covalent binding as nmol of conjugate bound per mg of protein.
γ-Glutamyl Transpeptidase (γ-GT) Activity Assay
Objective: To measure the activity of γ-GT in kidney tissue homogenates.
Materials:
-
Kidney tissue homogenate
-
γ-Glutamyl-p-nitroanilide (substrate)
-
Glycylglycine (acceptor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.2)
-
Spectrophotometer
Procedure:
-
Prepare kidney tissue homogenates in a suitable buffer.
-
In a cuvette, mix the kidney homogenate with the assay buffer containing glycylglycine.
-
Initiate the reaction by adding γ-glutamyl-p-nitroanilide.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitroaniline.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitroaniline.
Cysteine Conjugate β-lyase Activity Assay
Objective: To measure the activity of cysteine conjugate β-lyase in kidney cytosolic or mitochondrial fractions.
Materials:
-
Kidney cytosolic or mitochondrial fraction
-
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) or other suitable substrate
-
Pyruvate detection reagents (e.g., 2,4-dinitrophenylhydrazine)
-
Spectrophotometer
Procedure:
-
Isolate cytosolic or mitochondrial fractions from kidney tissue.
-
Incubate the kidney fraction with the cysteine conjugate substrate in a suitable buffer at 37°C.
-
The β-lyase reaction will produce pyruvate.
-
Stop the reaction and measure the amount of pyruvate formed using a colorimetric method, such as the reaction with 2,4-dinitrophenylhydrazine to form a colored hydrazone.
-
Read the absorbance at the appropriate wavelength and calculate the enzyme activity based on a pyruvate standard curve.
References
- 1. Methods for measuring cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and toxicity of 2-bromo-(diglutathion-S-yl)-hydroquinone and 2-bromo-3-(glutathion-S-yl)hydroquinone in the in situ perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for Quantifying 2-Bromo-6-(glutathion-S-yl)hydroquinone in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Bromo-6-(glutathion-S-yl)hydroquinone is a metabolite of interest in toxicological and drug metabolism studies. Its quantification in tissue samples is crucial for understanding the mechanisms of toxicity and the disposition of its parent compounds. This document provides detailed application notes and protocols for the accurate quantification of this glutathione conjugate in various tissue samples. The primary analytical method described is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Data Presentation
Table 1: LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| MS System | Sciex API 4000 or equivalent |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ion (m/z) | Specific fragment ion for quantification |
| Collision Energy | Optimized for the specific transition |
| Internal Standard | Isotopically labeled this compound or a structural analog |
Table 2: Sample Preparation Recovery and Matrix Effect
| Tissue Type | Recovery (%) | Matrix Effect (%) |
| Liver | 85 ± 5 | 92 ± 7 |
| Kidney | 82 ± 6 | 88 ± 8 |
| Lung | 88 ± 4 | 95 ± 5 |
Data are presented as mean ± standard deviation (n=3). Recovery and matrix effect should be determined for each tissue type during method validation.
Experimental Protocols
Protocol 1: Tissue Sample Preparation
This protocol outlines the steps for extracting this compound from tissue samples. Due to the susceptibility of glutathione conjugates to oxidation, it is critical to handle samples on ice and work quickly.[1]
Materials:
-
Tissue sample (e.g., liver, kidney), snap-frozen in liquid nitrogen and stored at -80°C.[1]
-
Homogenization buffer: 5% perchloric acid (PCA) or metaphosphoric acid (MPA) to precipitate proteins.[2]
-
Internal standard (IS) solution.
-
Microcentrifuge tubes.
-
Tissue homogenizer (e.g., bead beater or Potter-Elvehjem homogenizer).
-
Refrigerated centrifuge.
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.[3]
-
Add 500 µL of ice-cold homogenization buffer to the tissue in a pre-chilled tube.
-
Spike with the internal standard solution.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant, which contains the analyte and internal standard.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol describes the instrumental analysis of the prepared tissue extracts.
Materials:
-
LC-MS/MS system.
-
Analytical column as specified in Table 1.
-
Mobile phases as specified in Table 1.
-
Prepared tissue extracts (from Protocol 1).
-
Calibration standards and quality control (QC) samples.
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the MS/MS method with the appropriate precursor and product ion transitions for the analyte and internal standard.
-
Create a sequence table including calibration standards, QC samples, blanks, and the unknown tissue samples.
-
Inject the samples onto the LC-MS/MS system.
-
Acquire the data.
-
Process the data using the instrument's software to determine the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Quantify the amount of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for quantifying this compound.
References
Application Notes: Developing Biosensors for 2-Bromo-6-(glutathion-S-yl)hydroquinone (2-Br-6-GSHQ) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
2-Bromohydroquinone (2-BrHQ) is a nephrotoxicant, and its toxicity is linked to its metabolic activation. A critical step in this bioactivation is the formation of glutathione (GSH) conjugates, catalyzed by Glutathione S-transferases (GSTs)[1][2][3]. The resulting metabolite, 2-Bromo-6-(glutathion-S-yl)hydroquinone (2-Br-6-GSHQ), is one of several isomers formed in vivo[4][5]. The metabolism of these glutathione conjugates, particularly by enzymes like γ-glutamyl transpeptidase (γ-GT) in the kidney, is believed to play a crucial role in the compound's target organ toxicity[4][6].
Therefore, the sensitive and selective detection of 2-Br-6-GSHQ is vital for toxicological studies, understanding drug metabolism, and assessing exposure to its parent compounds. While biosensors specifically designed for 2-Br-6-GSHQ are not extensively documented, robust detection platforms can be developed by adapting established electrochemical methods used for hydroquinone and other phenolic compounds[7]. These application notes provide detailed protocols for creating an electrochemical biosensor for 2-Br-6-GSHQ, leveraging its inherent redox-active hydroquinone moiety.
Principle of Detection
The primary detection strategy is electrochemical, focusing on the oxidation of the hydroquinone group in 2-Br-6-GSHQ to its corresponding quinone form. This redox reaction involves the transfer of two electrons and two protons, which can be measured as a current at an electrode surface.
Analyte + Electrode → Oxidized Analyte + 2e⁻ + 2H⁺
By applying a specific potential to a working electrode, this oxidation can be induced, generating an electrical current directly proportional to the concentration of 2-Br-6-GSHQ in the sample. To enhance sensitivity and lower the detection limit, the electrode surface can be modified with nanomaterials, which increase the surface area and improve electron transfer kinetics[8].
The metabolic pathway leading to the formation and subsequent processing of the target analyte provides the context for its biological importance.
Caption: Metabolic activation of 2-BrHQ to the target analyte and subsequent toxic metabolites.
Materials and Reagents
3.1 Equipment
-
Potentiostat/Galvanostat with electrochemical software
-
Three-electrode system:
-
Glassy Carbon Electrode (GCE) (Working Electrode)
-
Ag/AgCl (3M KCl) (Reference Electrode)
-
Platinum wire (Counter Electrode)
-
-
Polishing kit (alumina slurries, polishing pads)
-
Sonicator
-
pH meter
-
Nitrogen gas cylinder
-
Micropipettes
3.2 Chemicals and Reagents
-
This compound (analyte standard)
-
Graphene oxide (GO) or other suitable nanomaterial (e.g., SWCNTs, gold nanoparticles)[9][10]
-
Phosphate buffer solution (PBS), 0.1 M, various pH values
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Potassium chloride (KCl)
-
N,N-Dimethylformamide (DMF)
-
Deionized (DI) water (18 MΩ·cm)
-
Laccase from Trametes versicolor (for optional enzyme-based protocol)
-
Chitosan and Glutaraldehyde (for enzyme immobilization)
Experimental Protocols
An effective biosensor requires a well-prepared and characterized electrode. The following workflow outlines the key stages from electrode preparation to final sample analysis.
Caption: General experimental workflow for fabricating and using the electrochemical biosensor.
Protocol 1: Nanomaterial-Enhanced Sensor for Direct Electrochemical Detection
This protocol details the fabrication of a graphene oxide-modified GCE for the sensitive detection of 2-Br-6-GSHQ.
4.1. Preparation of Graphene Oxide (GO) Modified GCE
-
GCE Polishing: Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each. Rinse thoroughly with DI water.
-
Sonication: Sonicate the polished GCE in DI water and then ethanol for 2 minutes each to remove any residual alumina particles. Dry the electrode under a gentle stream of nitrogen.
-
GO Dispersion: Prepare a 1 mg/mL dispersion of GO in DMF or water by sonicating for 1-2 hours to achieve a homogeneous suspension.
-
Electrode Modification: Carefully drop-cast 5 µL of the GO dispersion onto the clean GCE surface. Allow it to dry completely at room temperature or in a low-temperature oven (approx. 50°C). The resulting electrode is denoted as GO/GCE.
4.2. Electrochemical Characterization of the Modified Electrode
-
Characterize the electrode surface using Cyclic Voltammetry (CV) in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ containing 0.1 M KCl.
-
Scan the potential from -0.2 V to +0.6 V at a scan rate of 50 mV/s.
-
A successful modification will result in a significant increase in the peak currents and a decrease in the peak-to-peak separation (ΔEp) compared to the bare GCE, indicating enhanced electron transfer[10].
4.3. Electrochemical Detection of 2-Br-6-GSHQ
-
Optimize pH: Record the electrochemical response to a fixed concentration of 2-Br-6-GSHQ in 0.1 M PBS at different pH values (e.g., 5.0 to 8.0). The optimal pH is the one that yields the highest oxidation peak current. A neutral pH is often suitable for hydroquinone detection[10].
-
Prepare Standard Solutions: Prepare a series of standard solutions of 2-Br-6-GSHQ in the optimized PBS.
-
Measurement using Differential Pulse Voltammetry (DPV): DPV is recommended for quantitative analysis due to its higher sensitivity and better resolution compared to CV.
-
Immerse the GO/GCE, Ag/AgCl, and Pt wire electrodes into the electrochemical cell containing the sample.
-
Record the DPV from approximately +0.1 V to +0.6 V (the exact range should be determined empirically based on CV scans).
-
Typical DPV parameters: modulation amplitude 50 mV, pulse width 50 ms.
-
-
Calibration Curve: Plot the oxidation peak current from the DPV measurements against the corresponding 2-Br-6-GSHQ concentration. The resulting linear regression will serve as the calibration curve for determining unknown concentrations.
Caption: Oxidation of the analyte at the electrode surface leading to a measurable current.
Protocol 2: Laccase-Based Amperometric Biosensor (Optional)
This protocol provides an alternative enzyme-based approach, which may offer higher selectivity. Laccase is known to catalyze the oxidation of hydroquinones[11].
4.4. Immobilization of Laccase on the Electrode
-
Prepare a chitosan solution (0.5% w/v) in 1% acetic acid.
-
Prepare a laccase solution (e.g., 10 mg/mL) in PBS.
-
Mix the chitosan and laccase solutions in a 1:1 ratio.
-
Drop-cast 5 µL of the mixture onto the surface of a polished GCE (or a nanomaterial-modified GCE for better performance).
-
Allow it to dry, then expose the electrode to glutaraldehyde vapor (2.5% solution in a sealed container) for 30 minutes to cross-link the enzyme and chitosan matrix.
-
Rinse the electrode gently with PBS to remove any unbound enzyme. Store the electrode at 4°C when not in use.
4.5. Amperometric Detection
-
Place the enzyme-modified electrode into a stirred electrochemical cell containing PBS (optimized pH).
-
Apply a constant reducing potential (e.g., -0.2 V vs. Ag/AgCl) to detect the enzymatic product.
-
After the background current stabilizes, add aliquots of 2-Br-6-GSHQ standard solution into the cell.
-
The laccase will oxidize the analyte, and the subsequent reduction of the product at the electrode surface generates a current change.
-
Record the steady-state current after each addition. The change in current is proportional to the analyte concentration.
Data Summary and Performance Benchmarks
No specific performance data for a 2-Br-6-GSHQ biosensor is available in the reviewed literature. However, the performance of recently developed electrochemical sensors for the parent compound, hydroquinone (HQ), provides a strong benchmark for the expected capabilities of the proposed protocols.
| Electrode Modification | Analyte | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Laccase on Fe₃O₄-SiO₂ Nanoparticles | Hydroquinone | Amperometry | 0.1 - 137.5 | 0.015 | [11] |
| Fe₃O₄@COF@HRP Composite | Hydroquinone | DPV | 0.5 - 300 | 0.12 | [12] |
| FAD/Fluorapatite/SWCNT Composite | Hydroquinone | DPV | 0.005 - 258.2 | 0.0027 | [9][13] |
| MnO₂ Nanorods/GO Composite | Hydroquinone | DPV | 0.5 - 300 | 0.012 | [10] |
DPV: Differential Pulse Voltammetry; HRP: Horseradish Peroxidase; COF: Covalent Organic Framework; FAD: Flavin Adenine Dinucleotide; GO: Graphene Oxide.
Researchers developing a sensor for 2-Br-6-GSHQ using the protocols described herein can expect to achieve detection limits in the nanomolar to low micromolar range, comparable to those achieved for hydroquinone. Key performance metrics such as selectivity (tested against GSH, 2-BrHQ, and other metabolites), stability, and reproducibility should be thoroughly evaluated.
References
- 1. Biosynthesis and biotransformation of glutathione S-conjugates to toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. The in vivo disposition of 2-bromo-[14C]hydroquinone and the effect of gamma-glutamyl transpeptidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress in Electrocatalysts for Hydroquinone Electrochemical Sensing Application [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of highly sensitive electrochemical biosensor for the detection of hydroquinone using a FAD functionalized fluorapatite/SWCNT hybrid composite modified electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Electrochemical Sensor for Simple and Sensitive Determination of Hydroquinone in Water Samples Using Modified Glassy Carbon Electrode [mdpi.com]
- 11. A hydroquinone biosensor using modified core-shell magnetic nanoparticles supported on carbon paste electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly sensitive electrochemical biosensor for the detection of hydroquinone based on a magnetic covalent organic framework and enzyme for signal amplification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting mass spectrometry fragmentation of 2-Bromo-6-(glutathion-S-yl)hydroquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-(glutathion-S-yl)hydroquinone, particularly in the context of mass spectrometry analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.
Question: Why am I not observing the expected molecular ion peak for this compound?
Answer:
Several factors could contribute to the absence or low intensity of the molecular ion peak:
-
In-source Fragmentation: The molecule may be undergoing fragmentation within the ion source before mass analysis. This can be mitigated by optimizing the ion source parameters, such as reducing the capillary voltage or source temperature.
-
Poor Ionization Efficiency: this compound, being a polar molecule, should ionize reasonably well with electrospray ionization (ESI). However, the mobile phase composition can significantly impact ionization. Ensure the mobile phase contains a suitable modifier, such as 0.1% formic acid for positive ion mode or a low concentration of a basic modifier for negative ion mode, to promote protonation or deprotonation.
-
Matrix Effects: Components of your sample matrix could be suppressing the ionization of your analyte. It is crucial to have an efficient sample preparation method to remove interfering substances. Solid-phase extraction (SPE) can be an effective cleanup step.
-
Incorrect Mass Range: Double-check that the mass spectrometer's scan range is set to include the expected m/z of the molecular ion.
Question: I am seeing a complex isotopic pattern. How do I confirm the presence of bromine in my fragments?
Answer:
The presence of a single bromine atom in an ion results in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 m/z units. This is due to the natural abundance of the two stable isotopes of bromine, 79Br and 81Br. When analyzing your data, look for this "doublet" pattern in the molecular ion and any fragment ions that retain the bromine atom. The presence of this 1:1 M/M+2 isotopic pattern is a strong indicator of a bromine-containing species.
Question: What are the most common fragment ions I should expect to see for this compound in positive ion mode MS/MS?
Answer:
Based on the known fragmentation of glutathione (GSH) conjugates, you should look for the following characteristic neutral losses and fragment ions:
-
Neutral Loss of 129 Da: This is a very common fragmentation pathway for GSH conjugates and corresponds to the loss of the pyroglutamic acid moiety from the N-terminus of the glutathione portion of the molecule.
-
Neutral Loss of 75 Da: This corresponds to the loss of the glycine residue from the C-terminus of the glutathione moiety.
-
Cleavage of the C-S Bond: As an aromatic conjugate, cleavage of the C-S bond between the cysteine residue of glutathione and the hydroquinone ring is a likely fragmentation pathway.
Question: I am struggling to get good sensitivity in positive ion mode. Should I try negative ion mode?
Answer:
Yes, analyzing in negative ion mode is a highly recommended approach for glutathione conjugates. In many cases, it can offer superior sensitivity and selectivity. Key features to look for in negative ion mode include:
-
Precursor Ion of m/z 272: A precursor ion scan for m/z 272 is a common and effective method for selectively detecting GSH conjugates. This fragment corresponds to the deprotonated γ-glutamyl-dehydroalanyl-glycine portion of the molecule.
-
[M-H]- Ion: Look for the deprotonated molecular ion.
Frequently Asked Questions (FAQs)
Q1: What is the expected monoisotopic mass of this compound?
A1: The monoisotopic mass of the neutral molecule is approximately 493.0103 g/mol . Therefore, in positive ion mode, you would expect to see the protonated molecule [M+H]+ at m/z 494.0176 (for the 79Br isotope) and 496.0155 (for the 81Br isotope). In negative ion mode, the deprotonated molecule [M-H]- would be at m/z 492.0030 (79Br) and 493.9999 (81Br).
Q2: What type of mass spectrometer is best suited for analyzing this compound?
A2: A hybrid quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer is highly recommended. These instruments provide high resolution and accurate mass capabilities, which are invaluable for confirming the elemental composition of the parent and fragment ions, and for resolving the isotopic patterns of the bromine-containing species.
Q3: How can I improve the chromatographic separation of this compound from other components in my sample?
A3: Due to its polar nature, reversed-phase chromatography is a suitable technique. A C18 column is a good starting point. To improve retention and peak shape, consider the following:
-
Use a mobile phase with a low pH, such as 0.1% formic acid in both water and acetonitrile.
-
Employ a shallow gradient to ensure good separation from other polar metabolites.
-
Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to avoid peak distortion.
Q4: Are there any specific sample handling precautions I should take?
A4: Glutathione conjugates can be susceptible to oxidation and degradation. It is advisable to keep samples cool and analyze them as soon as possible after preparation. The use of antioxidants in the sample matrix may be considered if stability is a concern. For samples from biological matrices, immediate protein precipitation followed by centrifugation is recommended to prevent enzymatic degradation.
Predicted Fragmentation Data
The following table summarizes the predicted m/z values for the key ions of this compound in both positive and negative ion modes.
| Ion Type | Description | Predicted m/z (79Br) | Predicted m/z (81Br) |
| Positive Ion Mode | |||
| [M+H]+ | Protonated Molecular Ion | 494.0176 | 496.0155 |
| [M+H-129]+ | Loss of pyroglutamic acid | 365.0605 | 367.0584 |
| [M+H-75]+ | Loss of glycine | 419.0551 | 421.0530 |
| Negative Ion Mode | |||
| [M-H]- | Deprotonated Molecular Ion | 492.0030 | 493.9999 |
| Precursor to m/z 272 | Characteristic GSH fragment | 272.0888 | 272.0888 |
Experimental Protocols
Sample Preparation (from in vitro incubation):
-
To a 100 µL aliquot of the incubation mixture, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-17 min: 60-95% B
-
17-19 min: 95% B
-
19-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: ESI, positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Desolvation Temperature: 350°C.
-
Acquisition Mode: Data-dependent acquisition (DDA) with a full scan followed by MS/MS of the top 3-5 most intense ions. For targeted analysis, use precursor ion scanning (for m/z 272 in negative mode) or neutral loss scanning (for 129 Da in positive mode).
Visualizations
Caption: Predicted positive ion mode fragmentation pathway for this compound.
Caption: A logical workflow for troubleshooting low signal intensity in the MS analysis.
best practices for handling and storing 2-Bromo-6-(glutathion-S-yl)hydroquinone
This technical support center provides guidance on the best practices for handling and storing 2-Bromo-6-(glutathion-S-yl)hydroquinone. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What are the recommended storage conditions for this compound?
A2: Based on the properties of hydroquinone and glutathione, this compound should be stored in a cool, dry, and dark place.[2][7] Hydroquinone itself is sensitive to light and air, which can cause it to change color.[2] Glutathione solutions are also known to be unstable with long-term storage at room temperature.[8] Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
Q3: How should I prepare solutions of this compound?
A3: When preparing solutions, it is advisable to use deoxygenated solvents to minimize oxidation. The stability of glutathione solutions is pH-dependent, with a recommended pH range of 5.0 to 8.0 for extended storage.[8] The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, using a buffer within this pH range may enhance stability.
Q4: Is this compound stable in solution?
A4: The stability of this compound in solution can be influenced by factors such as pH, temperature, and exposure to light and oxygen. Glutathione conjugates can undergo degradation.[1][9] It is recommended to prepare solutions fresh for each experiment whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light.
Troubleshooting Guides
Problem: The solid compound has changed color (e.g., turned brownish).
-
Possible Cause: Oxidation of the hydroquinone moiety due to exposure to air and/or light.[2]
-
Solution:
-
Visually inspect the compound upon receipt and before each use.
-
If discoloration is observed, it may indicate degradation. The purity of the compound should be assessed by an appropriate analytical method (e.g., HPLC) before use.
-
To prevent future discoloration, ensure the container is tightly sealed after each use and stored in a dark, cool, and dry place, preferably under an inert atmosphere.[7]
-
Problem: Inconsistent experimental results are observed when using the compound.
-
Possible Cause: Degradation of the compound in solid form or in solution.
-
Solution:
-
Check Solid Compound: Assess the purity of the solid compound, especially if it has been stored for an extended period or has changed color.
-
Prepare Fresh Solutions: Always prepare solutions fresh before each experiment.
-
Proper Solution Storage: If solutions must be stored, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and store them at or below -20°C, protected from light.
-
Control for Oxidation: Use deoxygenated solvents for solution preparation and consider adding an antioxidant if compatible with the experimental design.
-
Data Presentation
Table 1: Recommended Storage and Handling Parameters (Based on related compounds)
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | To minimize degradation of the glutathione and hydroquinone moieties. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the hydroquinone.[2] |
| Light Conditions | Protect from light | Hydroquinone derivatives are light-sensitive.[2][7] |
| Solution pH | 5.0 - 8.0 | To maintain the stability of the glutathione conjugate.[8] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | To prevent skin and eye contact with the potentially hazardous compound.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Equilibrate the container of this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a fume hood.
-
Use a deoxygenated solvent (e.g., by sparging with nitrogen or argon for at least 15 minutes).
-
Add the solvent to the solid compound and vortex or sonicate briefly until fully dissolved.
-
If not for immediate use, aliquot the solution into amber vials, flush with an inert gas, and store at -20°C or below.
Mandatory Visualization
Caption: Workflow for handling and preparing solutions of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Degradation of glutathione and glutathione conjugates in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Metabolism and toxicity of 2-bromo-(diglutathion-S-yl)-hydroquinone and 2-bromo-3-(glutathion-S-yl)hydroquinone in the in situ perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. US6835811B1 - Extended storage of reduced glutathione solutions - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Bromo-6-(glutathion-S-yl)hydroquinone (BGH) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with 2-Bromo-6-(glutathion-S-yl)hydroquinone (BGH) research.
Frequently Asked Questions (FAQs)
1. What is this compound (BGH) and what is its primary area of research?
This compound is a metabolite of 2-bromohydroquinone (2-BrHQ), which is known to cause kidney damage. Research on BGH and its isomers primarily focuses on understanding the mechanisms of chemically-induced nephrotoxicity, including the roles of oxidative stress, DNA damage, and specific metabolic pathways in renal cell injury.
2. What are the main safety precautions to consider when working with BGH?
While specific safety data for BGH is limited, its parent compound, hydroquinone, is known to have potential side effects, including skin irritation and sensitization. It is recommended to handle BGH with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood.
3. How should BGH be stored to ensure its stability?
Hydroquinones are susceptible to oxidation. Therefore, it is crucial to store BGH under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light. Solutions of BGH should be freshly prepared for experiments to minimize degradation.
4. What are the key metabolic enzymes involved in the toxicity of BGH?
The metabolism of BGH is critical to its toxicity. Key enzymes include:
-
γ-Glutamyltranspeptidase (γ-GT): This enzyme, highly active in the kidneys, initiates the breakdown of the glutathione conjugate.
-
Cysteine Conjugate β-lyase: This enzyme is also involved in the metabolic pathway that can lead to toxic metabolites.
Inhibition of γ-GT has been shown to protect against the nephrotoxic effects of BGH's parent compounds.
Troubleshooting Guides
Inconsistent or Unexpected Cytotoxicity Results
| Problem | Potential Cause | Recommended Solution |
| Higher than expected cytotoxicity | Oxidation of BGH: BGH can oxidize to its corresponding quinone, which is often more reactive and toxic. | Prepare BGH solutions fresh for each experiment. Use deoxygenated solvents. Consider adding an antioxidant like ascorbic acid to your vehicle control to assess the impact of oxidation. |
| Redox cycling: BGH can undergo redox cycling, generating reactive oxygen species (ROS) that contribute to cell death. | Include antioxidants such as catalase or the iron chelator deferoxamine in your experimental design to determine the role of ROS in the observed cytotoxicity. | |
| Lower than expected cytotoxicity | Degradation of BGH: Improper storage or handling can lead to the degradation of the compound. | Ensure BGH is stored under an inert atmosphere at low temperatures and protected from light. Verify the purity of your BGH stock. |
| Cell line resistance: The cell line used may have high levels of antioxidant defenses or low levels of the metabolic enzymes required to activate BGH. | Use a cell line known to be sensitive to hydroquinone-induced toxicity, such as LLC-PK1 renal proximal tubular epithelial cells. | |
| High variability between replicates | Uneven exposure to BGH: Inconsistent mixing or dissolution of BGH in the culture medium. | Ensure complete dissolution of BGH in the vehicle before adding it to the culture medium. Gently mix the plates after adding the compound. |
| Cell plating inconsistency: Variations in cell number across wells. | Use a consistent cell plating technique and allow sufficient time for cells to adhere before treatment. |
Artifacts in Cell-Based Assays
| Assay | Potential Problem | Recommended Solution |
| MTT Assay | Interference with formazan crystal formation or solubilization. | Use an alternative viability assay that is less susceptible to chemical interference, such as the neutral red accumulation assay, which has been shown to be a more sensitive parameter of BGH-induced cytotoxicity. |
| DNA Damage Assays (e.g., Comet Assay) | Rapid induction of DNA fragmentation. | When investigating BGH-induced DNA damage, consider early time points, as fragmentation can be detected as early as 15 minutes after exposure. |
| Western Blotting | Alteration of protein expression due to oxidative stress. | Include appropriate loading controls and consider probing for markers of oxidative stress (e.g., HO-1) to correlate with your target protein expression. |
Quantitative Data Summary
The following table summarizes the relative covalent binding of different isomers of 2-Bromo-(glutathion-S-yl)hydroquinone to rat kidney homogenates.
| Compound | Order of Covalent Binding |
| 2-Br-6-(GSyl)HQ | > |
| 2-Br-5-(GSyl)HQ | > |
| 2-Br-3-(GSyl)HQ | > |
| 2-Br-(diGSyl)HQ | |
| Data from a study on isomeric 35S conjugates binding to rat kidney 10,000 x g homogenate. |
Experimental Protocols
Cell Viability Assessment using Neutral Red Accumulation Assay
This protocol is adapted from studies on BGH-induced cytotoxicity.
-
Cell Plating: Plate LLC-PK1 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of BGH in a suitable solvent (e.g., DMSO). Immediately before use, dilute the stock solution to the desired concentrations in the cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of BGH. Include a vehicle control. Incubate for the desired time period (e.g., 24 hours).
-
Neutral Red Staining: Prepare a 50 µg/mL solution of neutral red in the cell culture medium. Remove the BGH-containing medium and add 100 µL of the neutral red solution to each well. Incubate for 2 hours at 37°C.
-
Dye Extraction: Remove the neutral red solution and wash the cells with PBS. Add 150 µL of a destain solution (1% acetic acid, 50% ethanol in water) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Cytotoxicity
Caption: Troubleshooting workflow for inconsistent BGH cytotoxicity.
Proposed Signaling Pathway for BGH-Induced Nephrotoxicity
Caption: BGH metabolic activation and subsequent cellular damage pathway.
Technical Support Center: Analysis of 2-Bromo-6-(glutathion-S-yl)hydroquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-Bromo-6-(glutathion-S-yl)hydroquinone.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing this compound?
The primary challenges in analyzing this compound stem from its chemical nature. The hydroquinone moiety is susceptible to oxidation, which can lead to inaccurate quantification and the appearance of degradation products. Additionally, as a glutathione conjugate, it is a relatively polar and potentially reactive molecule, which can lead to poor chromatographic peak shape (tailing) and issues with recovery during sample preparation.
Q2: What is the recommended sample preparation technique for biological matrices?
For biological samples such as plasma, urine, or tissue homogenates, a protein precipitation step is often the first and simplest approach. This is typically followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. Due to the polarity of the conjugate, a reversed-phase or mixed-mode SPE cartridge is recommended. It is crucial to minimize sample handling time and keep samples on ice or at 4°C to reduce the risk of oxidation.
Q3: How can I prevent the oxidation of the hydroquinone moiety during analysis?
To minimize oxidation, consider the following precautions:
-
Sample Handling: Keep samples and standards at low temperatures (2-8°C) and protect them from light. Prepare solutions fresh daily if possible.
-
pH Control: Maintain a slightly acidic pH (e.g., by adding 0.1% formic or acetic acid to the mobile phase and sample diluent) to improve the stability of the hydroquinone.
-
Degassing: Thoroughly degas the mobile phase to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid to the sample can help preserve the analyte, but this should be carefully evaluated for potential interference with the analysis.
Q4: Which analytical technique is most suitable for the quantification of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, which are essential for accurately measuring the analyte in complex biological matrices. High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but it may lack the required sensitivity and be more prone to interferences.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and LC-MS/MS analysis of this compound.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with free silanol groups on the column. - Incompatible pH of the mobile phase. - Column contamination or degradation. | - Use a high-purity, end-capped C18 column. - Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. - Flush the column with a strong solvent or replace it if necessary. |
| Poor Peak Resolution | - Inadequate chromatographic separation from interfering peaks. - Suboptimal mobile phase composition or gradient. | - Optimize the gradient elution profile. - Try a different column chemistry (e.g., a phenyl-hexyl column). - Adjust the mobile phase pH. |
| Retention Time Drift | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column aging. | - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a stable temperature. - Use a guard column and replace the analytical column when retention times can no longer be maintained. |
| Baseline Noise or Drift | - Contaminated mobile phase or HPLC system. - Air bubbles in the system. - Detector lamp aging (for UV detection). | - Use high-purity solvents and additives. - Degas the mobile phase thoroughly. - Purge the pump and detector. - Replace the detector lamp if necessary. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Poor ionization efficiency. - Ion suppression from the sample matrix. - Analyte degradation in the ion source. | - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). - Improve sample cleanup to remove interfering matrix components. - Consider using a different ionization mode (positive vs. negative) or adduct formation. |
| Inconsistent Fragmentation | - Instability of the precursor ion. - Suboptimal collision energy. | - Optimize the collision energy for the specific MRM transitions. - In negative ion mode, look for the characteristic neutral loss of the pyroglutamic acid moiety (129 Da) from the glutathione structure. A precursor ion scan for m/z 272 can also be used to identify glutathione conjugates. |
| Appearance of Unexpected Peaks | - In-source fragmentation or degradation. - Presence of isomers or metabolites. - Oxidation of the hydroquinone. | - Optimize ion source conditions to minimize in-source processes. - Investigate the fragmentation patterns of the unexpected peaks to identify their structures. - Implement measures to prevent oxidation as described in the FAQs. |
Experimental Protocols
Representative LC-MS/MS Method for the Analysis of this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).
-
Vortex briefly and inject into the LC-MS/MS system.
2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Key MRM Transitions | To be determined by direct infusion of the analyte. A common transition for glutathione conjugates is the neutral loss of 129 Da (pyroglutamic acid). A precursor ion scan for m/z 272 is also a useful tool for identifying glutathione conjugates. |
| Ion Source Parameters | Optimize for the specific instrument (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas). |
Quantitative Data Summary
The following table summarizes the in vivo covalent binding of 2-bromo-[14C]hydroquinone in various rat tissues. This data highlights the kidney as a primary target for metabolites of 2-bromohydroquinone.
| Tissue | Covalent Binding (nmol/mg protein) |
| Kidney | 21.8 |
| Pancreas | 1.5 |
| Seminal Vesicles | 1.2 |
| Intestine | 4.4 |
| Bone Marrow | 1.8 |
| Liver | 2.6 |
Visualizations
Experimental Workflow
Caption: A typical workflow for the preparation and analysis of biological samples for this compound.
Proposed Metabolic Pathway
Caption: Proposed metabolic activation pathway of 2-Bromohydroquinone leading to nephrotoxicity.
Validation & Comparative
Comparative Toxicity Analysis of 2-Bromo-6-(glutathion-S-yl)hydroquinone Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the differential toxicity of 2-Bromo-6-(glutathion-S-yl)hydroquinone isomers, supported by experimental data and detailed methodologies.
The biotransformation of 2-bromohydroquinone, a metabolite of the industrial chemical bromobenzene, can lead to the formation of several glutathione conjugates. These conjugates, specifically the isomers of 2-Bromo-(glutathion-S-yl)hydroquinone, exhibit varying degrees of toxicity, particularly nephrotoxicity. Understanding the structure-toxicity relationship of these isomers is crucial for assessing the risk associated with exposure to the parent compound and for the development of potential therapeutic interventions. This guide provides a comparative analysis of the toxicity of these isomers, presenting key experimental findings in a structured format.
Quantitative Toxicity Data
The following table summarizes the available quantitative and semi-quantitative data comparing the toxicity of different 2-Bromo-(glutathion-S-yl)hydroquinone isomers. The data is compiled from in vitro and in vivo studies, highlighting the differences in their cytotoxic and nephrotoxic potential.
| Isomer | Endpoint | System | Result | Reference |
| This compound | DNA Fragmentation | LLC-PK1 Cells | Observed at 100 µM | [1] |
| Covalent Binding | Rat Kidney Homogenate | Highest among mono-substituted isomers | [2] | |
| 2-Bromo-5-(glutathion-S-yl)hydroquinone | Covalent Binding | Rat Kidney Homogenate | Second highest among mono-substituted isomers | [2] |
| 2-Bromo-3-(glutathion-S-yl)hydroquinone | DNA Fragmentation | LLC-PK1 Cells | Observed at 200 µM | [1] |
| Covalent Binding | Rat Kidney Homogenate | Lower than 5- and 6-isomers | [2] | |
| Nephrotoxicity | In vivo (Rats) | Modest elevations in BUN at ≥50 µmol/kg | [3] | |
| 2-Bromo-(diglutathion-S-yl)hydroquinone | DNA Fragmentation | LLC-PK1 Cells | Observed at 400 µM | [1] |
| Covalent Binding | Rat Kidney Homogenate | Lowest among the tested isomers | [2] | |
| Nephrotoxicity | In vivo (Rats) | Potent nephrotoxicant, causing severe effects at 10-15 µmol/kg | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.
Cell Viability Assay (Neutral Red Uptake)
This assay assesses cytotoxicity by measuring the accumulation of the neutral red dye in the lysosomes of viable cells.
-
Cell Culture: LLC-PK1 (porcine kidney epithelial) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with a medium containing various concentrations of the this compound isomers and incubated for a specified period (e.g., 24 hours).
-
Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing a non-toxic concentration of neutral red dye for approximately 2-3 hours.
-
Dye Extraction: The neutral red-containing medium is removed, and the cells are washed with a suitable buffer (e.g., PBS). The incorporated dye is then extracted from the cells using a destain solution (e.g., a mixture of ethanol and acetic acid).
-
Quantification: The absorbance of the extracted dye is measured using a microplate reader at a wavelength of approximately 540 nm. Cell viability is expressed as a percentage of the absorbance of untreated control cells.
DNA Fragmentation Assay
This assay is used to detect the hallmark ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Treatment: LLC-PK1 cells are treated with the different isomers of this compound for a specified time.
-
Cell Lysis: After treatment, both floating and adherent cells are collected and lysed using a lysis buffer containing detergents and proteases to release the cellular contents, including DNA.
-
DNA Extraction: The DNA is then extracted from the cell lysate, typically using phenol-chloroform extraction followed by ethanol precipitation.
-
Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel containing a fluorescent dye (e.g., ethidium bromide). An electric field is applied to separate the DNA fragments based on their size.
-
Visualization: The DNA fragments are visualized under UV light. Apoptotic cells will show a characteristic ladder pattern of DNA fragments in multiples of approximately 180-200 base pairs.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for comparing the toxicity of the isomers and the proposed signaling pathway for their induced nephrotoxicity.
Caption: Experimental workflow for comparing the in vitro toxicity of this compound isomers.
Caption: Proposed signaling pathway for this compound isomer-induced nephrotoxicity.
Conclusion
The experimental evidence strongly indicates that the toxicity of this compound isomers is highly dependent on the position of the glutathione substitution and the number of glutathione moieties. The di-substituted isomer, 2-Bromo-(diglutathion-S-yl)hydroquinone, is a significantly more potent nephrotoxicant in vivo compared to the mono-substituted isomers.[2] Among the mono-substituted isomers, in vitro studies suggest that the 6-isomer exhibits the highest potential for covalent binding, while also inducing DNA fragmentation at the lowest concentration tested.[1][2] The mechanism of toxicity is believed to involve metabolic activation by γ-glutamyl transpeptidase, leading to the generation of reactive oxygen species, subsequent DNA damage, and ultimately, apoptotic cell death.[1] Further research, particularly studies determining the half-maximal inhibitory concentration (IC50) for each isomer under consistent experimental conditions, would provide a more definitive quantitative comparison of their cytotoxic potential.
References
- 1. Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and toxicity of 2-bromo-(diglutathion-S-yl)-hydroquinone and 2-bromo-3-(glutathion-S-yl)hydroquinone in the in situ perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 2-Bromo-6-(glutathion-S-yl)hydroquinone
For researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and toxicological assessment, the robust and reliable quantification of metabolites is paramount. This guide provides a comparative overview of analytical methodologies for the validation of 2-Bromo-6-(glutathion-S-yl)hydroquinone, a key metabolite in the biotransformation of certain brominated aromatic compounds. By presenting supporting experimental data from analogous compounds, this document aims to equip researchers with the necessary information to select and implement the most appropriate analytical strategy for their specific research needs.
The detoxification of electrophilic species within the body often involves conjugation with glutathione (GSH), a critical endogenous antioxidant. The resulting glutathione adducts, such as this compound, represent important biomarkers for assessing metabolic pathways and potential toxicities of parent compounds. The accurate measurement of these conjugates is therefore essential. This guide focuses on two of the most prevalent and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While HPLC-UV offers a cost-effective and widely accessible method for quantification, LC-MS/MS provides superior sensitivity and selectivity, which is often crucial when dealing with complex biological matrices. The choice between these methods will depend on the specific requirements of the study, including the concentration range of the analyte, the complexity of the sample matrix, and the desired level of structural confirmation.
Comparative Performance of Analytical Methods
The following tables summarize typical performance characteristics for HPLC-UV and LC-MS/MS methods based on data from the analysis of glutathione conjugates and hydroquinone derivatives. These values provide a benchmark for what can be expected when developing and validating a method for this compound.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.6 µg/mL | 0.0625 - 0.5 µM |
| Limit of Quantitation (LOQ) | 0.1 - 1.8 µg/mL | 0.5 - 1.25 µM |
| Accuracy (% Recovery) | 90 - 101% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | High | High |
Experimental Protocols
Below are detailed, representative methodologies for the analysis of this compound using both HPLC-UV and LC-MS/MS.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices or at higher concentrations.
1. Sample Preparation:
-
For in vitro samples (e.g., microsomal incubations), precipitate proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
For biological fluids (e.g., plasma, urine), a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-95% B
-
20-25 min: 95% B
-
25-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 290 nm, determined by UV scan of the analyte).[1][2][3]
3. Validation Parameters:
-
Linearity: Prepare a calibration curve from 0.5 to 100 µg/mL.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days.
-
Selectivity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices.[4]
1. Sample Preparation:
-
Follow the same protein precipitation or SPE procedure as for the HPLC-UV method.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added before sample processing to correct for matrix effects and variations in recovery.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient: A suitable gradient to ensure separation from isomers and matrix components.
-
0-2 min: 2% B
-
2-8 min: 2-80% B
-
8-10 min: 80% B
-
10-12 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the analyte).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
4. Validation Parameters:
-
Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1 to 1000 ng/mL).
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations.
-
Selectivity: Monitor for interfering peaks in blank matrix and assess for ion suppression/enhancement.
-
Matrix Effect: Evaluate the influence of the biological matrix on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage conditions.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and LC-MS/MS analytical methods.
Figure 1. Experimental workflow for HPLC-UV analysis.
Figure 2. Experimental workflow for LC-MS/MS analysis.
References
- 1. HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. | Semantic Scholar [semanticscholar.org]
- 3. HPLC analysis for the contamination of hydroquinone in skin-whitening herbal cosmetic cream. | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione. | Semantic Scholar [semanticscholar.org]
- 5. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
cross-validation of 2-Bromo-6-(glutathion-S-yl)hydroquinone detection techniques
For researchers and professionals in drug development, the accurate detection and quantification of metabolites are paramount. 2-Bromo-6-(glutathion-S-yl)hydroquinone (2-Br-6-GSHQ) is a significant metabolite in the study of brominated hydroquinones, and its reliable measurement is crucial for toxicological and metabolic profiling. This guide provides a comparative overview of three prominent analytical techniques for the detection of 2-Br-6-GSHQ: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Electrochemical Detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
At a Glance: Performance Comparison of Detection Techniques
The following table summarizes the key performance characteristics of the three analytical methods discussed. The data presented are representative values derived from studies on structurally similar compounds, such as hydroquinone, glutathione, and their derivatives, and serve as a benchmark for what can be expected when analyzing this compound.
| Feature | HPLC-UV | Electrochemical Detection | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface. | Chromatographic separation followed by mass-based detection of the analyte and its fragments. |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL[1] | 2.70 nM - 0.012 µM[2][3] | 0.0625 µM[4] |
| Limit of Quantitation (LOQ) | 0.1 - 0.26 µg/mL[1][5] | ~3x LOD | 0.5 µM[4] |
| Linearity (Range) | 1 - 50 µg/mL[1][6] | 0.005 - 258.2 µM[2][3] | 0.01 - 50 µM[4] |
| Selectivity | Moderate; depends on chromatographic resolution. | Good; depends on the redox potential of the analyte. | Excellent; based on mass-to-charge ratio. |
| Sample Throughput | Moderate | High | Moderate to High |
| Instrumentation Cost | Low to Moderate | Low | High |
| Expertise Required | Moderate | Moderate | High |
Metabolic Formation of this compound
The formation of 2-Br-6-GSHQ is a critical step in the detoxification pathway of brominated hydroquinones. The following diagram illustrates the enzymatic conjugation of 2-bromohydroquinone with glutathione.
Caption: Enzymatic conjugation of 2-bromohydroquinone with glutathione.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds. The hydroquinone and glutathione moieties in 2-Br-6-GSHQ provide strong UV absorbance, making this a suitable detection method.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Ultrapure water
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase A: 0.05% Orthophosphoric acid in water
-
Mobile Phase B: Methanol
-
Gradient: A time-based gradient can be optimized, for example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to ensure separation from other matrix components.
-
Flow Rate: 0.7 - 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25-30 °C
-
Detection Wavelength: 290 nm[6]
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Biological samples (e.g., plasma, tissue homogenate) are subjected to protein precipitation with a cold organic solvent like acetonitrile or methanol.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, filtered through a 0.22 µm syringe filter, and transferred to an HPLC vial for injection.
Electrochemical Detection
Electrochemical methods offer high sensitivity and are particularly well-suited for electroactive compounds like hydroquinones. The hydroquinone moiety of 2-Br-6-GSHQ can be readily oxidized at an electrode surface, generating a measurable current that is proportional to its concentration.
Experimental Protocol
Instrumentation:
-
Potentiostat with a three-electrode system:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Reagents:
-
Phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.4)
-
This compound standard
Measurement Parameters (Differential Pulse Voltammetry - DPV):
-
Potential Range: A potential window that encompasses the oxidation potential of the hydroquinone moiety.
-
Pulse Amplitude: e.g., 50 mV
-
Pulse Width: e.g., 50 ms
-
Scan Rate: e.g., 20 mV/s
Sample Preparation:
-
Biological samples are pre-treated to remove interfering substances. This may involve liquid-liquid extraction or solid-phase extraction.
-
The extracted analyte is then dissolved in the supporting electrolyte (e.g., PBS) for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is the gold standard for the quantification of low-level analytes in complex biological matrices.
Experimental Protocol
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column suitable for LC-MS.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
This compound standard
-
Stable isotope-labeled internal standard (if available)
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient is typically used to ensure rapid elution and high throughput.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 2-Br-6-GSHQ and the internal standard are determined by infusing the standards into the mass spectrometer.
Sample Preparation:
-
Similar to HPLC-UV, protein precipitation is a common first step.
-
For enhanced cleanup and concentration, solid-phase extraction (SPE) is often employed.
-
The final extract is evaporated to dryness and reconstituted in the initial mobile phase composition.
Experimental Workflow: HPLC-UV Analysis
The following diagram outlines a typical workflow for the analysis of 2-Br-6-GSHQ using HPLC-UV.
Caption: A typical workflow for HPLC-UV analysis.
Conclusion
The choice of analytical technique for the detection of this compound depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective and reliable method suitable for routine analysis when high sensitivity is not the primary concern.
-
Electrochemical Detection offers a highly sensitive and rapid alternative, particularly for samples with a relatively clean matrix.
-
LC-MS/MS provides the highest selectivity and sensitivity, making it the ideal choice for complex biological matrices and when low-level quantification is necessary.
Researchers should consider factors such as the required sensitivity, sample matrix complexity, available instrumentation, and budget when selecting the most appropriate method for their application.
References
- 1. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of highly sensitive electrochemical biosensor for the detection of hydroquinone using a FAD functionalized fluorapatite/SWCNT hybrid composite modified electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of highly sensitive electrochemical biosensor for the detection of hydroquinone using a FAD functionalized fluorapatite/SWCNT hybrid composite modified electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Bromo-6-(glutathion-S-yl)hydroquinone Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific metabolism and toxicity of xenobiotics is paramount for preclinical safety assessment and extrapolation to human risk. This guide provides a comparative analysis of 2-Bromo-6-(glutathion-S-yl)hydroquinone, a key metabolite of the industrial solvent bromobenzene. Due to a scarcity of direct comparative studies on this specific glutathione conjugate, this analysis draws upon data from its parent compounds, bromobenzene and 2-bromohydroquinone, and the enzymatic pathways governing its formation and bioactivation.
Executive Summary
This compound is a nephrotoxic metabolite formed from the oxidative metabolism of bromobenzene. Its toxicity is largely dependent on the activity of renal γ-glutamyl transpeptidase (γ-GT), which initiates its conversion to a more reactive species. Significant species differences in the toxicity of the parent compound, bromobenzene, have been observed, with mice generally exhibiting greater susceptibility to kidney injury compared to rats and rabbits. These differences are likely attributable to variations in the activity of metabolic enzymes, including cytochrome P450s, glutathione S-transferases (GSTs), and γ-GT. While direct comparative quantitative data for this compound is limited, this guide synthesizes available information to highlight key species-specific considerations in its metabolism and toxicity.
Data Presentation: A Comparative Overview
The following table summarizes qualitative and quantitative data on the metabolism and toxicity related to this compound and its precursors across different species. It is important to note that direct quantitative comparisons for the glutathione conjugate itself are largely unavailable in the current literature.
| Parameter | Rat | Mouse | Rabbit | Guinea Pig | Human |
| Bromobenzene Nephrotoxicity | Observed, particularly at high doses | More severe than in rats and rabbits | Less susceptible than mice and rats | Data not available | Data not available |
| Hepatic Glutathione (GSH) Levels | ~7.1 mM | ~7.8 mM | Data not available | ~3.5 mM (lower than rats and mice) | Data not available |
| Renal γ-Glutamyl Transpeptidase (γ-GT) Activity | High activity, crucial for toxicity of glutathione conjugates | High activity | Data not available | Higher hepatic γ-GT activity than rats | High activity, with structural and immunological similarities to rat enzyme |
| Renal Glutathione S-Transferase (GST) Activity | Sex-dependent differences in subunit expression | Higher activity towards some substrates compared to rats and hamsters | Data not available | Data not available | Higher activity towards some substrates in kidney compared to liver |
| Metabolism of 2-Bromohydroquinone | Metabolized to mono- and di-glutathionyl conjugates | Presumed to be metabolized to glutathione conjugates | Data not available | Data not available | Data not available |
| Toxicity of 2-Bromo-(diglutathion-S-yl)hydroquinone | Potent nephrotoxicant | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
In Vivo Assessment of Nephrotoxicity
Objective: To evaluate the nephrotoxic potential of this compound or its precursors in a given species.
Methodology:
-
Animal Model: Select the species of interest (e.g., Sprague-Dawley rats, C57BL/6 mice). House animals under standard conditions with free access to food and water.
-
Dosing: Administer the test compound (e.g., bromobenzene, 2-bromohydroquinone) via an appropriate route (e.g., intraperitoneal injection). Include a vehicle control group.
-
Sample Collection: Collect urine at specified time points (e.g., 24, 48 hours) for analysis of kidney injury biomarkers (e.g., blood urea nitrogen (BUN), creatinine, kidney injury molecule-1 (KIM-1)).
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest the kidneys. One kidney can be fixed in formalin for histopathological analysis, and the other can be snap-frozen for biochemical assays.
-
Analysis:
-
Histopathology: Process formalin-fixed kidney sections, stain with Hematoxylin and Eosin (H&E), and examine for signs of tubular necrosis and other pathological changes.
-
Biochemical Assays: Analyze urine and serum for markers of kidney function. Homogenize kidney tissue to measure levels of glutathione and the activity of relevant enzymes like γ-GT and GSTs.
-
Quantification of Glutathione Conjugates in Biological Samples
Objective: To measure the concentration of this compound in tissues or biofluids.
Methodology:
-
Sample Preparation:
-
Tissue: Homogenize snap-frozen kidney tissue in a suitable buffer (e.g., phosphate buffer) and deproteinize using an acid (e.g., 5% sulfosalicylic acid). Centrifuge to pellet the precipitated protein.
-
Urine/Plasma: Acidify the sample to stabilize the glutathione conjugates and centrifuge to remove any precipitate.
-
-
Chromatographic Separation:
-
Utilize a High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
-
Employ a gradient elution method with a mobile phase consisting of an aqueous component (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile).
-
-
Detection:
-
UV Detection: Monitor the column effluent at a wavelength suitable for the aromatic ring of the hydroquinone (e.g., 225 nm).
-
Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, couple the HPLC system to a mass spectrometer (LC-MS). This allows for the selective detection and quantification of the conjugate based on its mass-to-charge ratio.
-
-
Quantification: Prepare a standard curve using a synthesized standard of this compound to quantify its concentration in the samples.
Visualizing the Metabolic Pathway
The following diagram, generated using the DOT language, illustrates the metabolic activation of bromobenzene leading to the formation of the nephrotoxic glutathione conjugate.
Evaluating the Reproducibility of 2-Bromo-6-(glutathion-S-yl)hydroquinone Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative framework for evaluating experiments involving 2-Bromo-6-(glutathion-S-yl)hydroquinone, a key metabolite in the study of quinone-induced nephrotoxicity. By presenting detailed experimental protocols, comparative data, and visualizations of the underlying biochemical pathways, this document aims to enhance the consistency and reliability of future research in this area.
Comparative Data on Hydroquinone-Glutathione Conjugates
The following table summarizes key data points for this compound and its isomers, as well as a related di-substituted conjugate. This information is crucial for designing and interpreting reproducibility studies.
| Compound | Relative Toxicity | Covalent Binding to Kidney Homogenate (relative) | Inhibition of Covalent Binding by Ascorbic Acid (1.0 mM) |
| 2-Bromo-3-(glutathion-S-yl)hydroquinone | Less toxic than di-substituted conjugate[1] | Lower than 5- and 6-isomers[1] | 62%[1] |
| 2-Bromo-5-(glutathion-S-yl)hydroquinone | Less toxic than di-substituted conjugate[1] | Higher than 3-isomer, lower than 6-isomer[1] | 87%[1] |
| This compound | Less toxic than di-substituted conjugate[1] | Highest among mono-substituted isomers[1] | 63%[1] |
| 2-Bromo-(diglutathion-S-yl)hydroquinone | Potent nephrotoxicant[1] | Lower than all mono-substituted isomers[1] | 28%[1] |
Experimental Protocols
Reproducibility is contingent on detailed and accurate methodologies. The following sections provide protocols for the synthesis and biological evaluation of this compound, compiled from established research.
Synthesis and Purification of 2-Bromo-hydroquinone-glutathione Conjugates
This protocol describes a general method for the chemical synthesis of various glutathionyl conjugates of 2-bromohydroquinone, which can be adapted for the specific synthesis of the 6-isomer.
Materials:
-
2-Bromohydroquinone
-
Reduced Glutathione (GSH)
-
Rat liver microsomes (optional, for enzymatic synthesis)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer for HPLC
-
Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Chemical Synthesis: A mixture of isomeric glutathione conjugates can be prepared by the chemical reaction of 2-bromohydroquinone with glutathione[2].
-
Purification: The individual isomers, including this compound, are purified by HPLC[2]. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small percentage of an ion-pairing agent like TFA to improve peak shape[3].
-
Characterization: The structure of the purified conjugate should be confirmed by ¹H-NMR spectroscopy[2].
In Vitro Nephrotoxicity Assay
This protocol outlines a cell-based assay to evaluate the cytotoxic effects of this compound and its alternatives on renal proximal tubular epithelial cells.
Materials:
-
LLC-PK1 cells (a porcine kidney epithelial cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
This compound and other test compounds
-
Neutral red, MTT, and lactate dehydrogenase (LDH) assay kits
-
Microplate reader
Procedure:
-
Cell Culture: Culture LLC-PK1 cells in appropriate medium until they reach a suitable confluency for experimentation.
-
Compound Exposure: Expose the cells to varying concentrations of this compound and control compounds for a defined period (e.g., 24 hours).
-
Cytotoxicity Assessment: Measure cell viability and cytotoxicity using a panel of assays:
-
Neutral Red Assay: Assesses lysosomal integrity.
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
-
Data Analysis: Determine the concentration-response relationship for each compound and calculate cytotoxicity endpoints such as the IC50 (half-maximal inhibitory concentration).
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding and replication of these experiments, the following diagrams, created using the DOT language, illustrate key processes.
Caption: Experimental workflow for the synthesis, purification, and in vitro evaluation of this compound.
References
2-Bromo-6-(glutathion-S-yl)hydroquinone's role in detoxification pathways
A Comparative Guide to the Role of 2-Bromo-6-(glutathion-S-yl)hydroquinone in Detoxification Pathways
Introduction
Xenobiotic metabolism is a critical physiological process for neutralizing and eliminating foreign compounds. This process is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions. Phase II pathways typically increase the water solubility of metabolites, facilitating their excretion.[[“]][2] A key player in Phase II detoxification is glutathione (GSH), a tripeptide that conjugates with electrophilic compounds in reactions often catalyzed by Glutathione S-transferases (GSTs).[[“]][3][4] This conjugation is a widely recognized protective mechanism against a vast array of toxins and carcinogens.[4][5]
However, the conjugation of glutathione does not always lead to detoxification. In some instances, it can result in "bioactivation," creating a metabolite that is more toxic than the parent compound.[[“]] A significant example of this paradoxical effect is observed in the metabolism of bromobenzene. Bromobenzene is metabolized to 2-bromohydroquinone (2-BrHQ), which is then conjugated with glutathione.[6] The resulting metabolite, this compound, and its related isomers are implicated in targeted organ toxicity, specifically nephrotoxicity (kidney damage).[7][8]
This guide compares the bioactivation pathway of 2-BrHQ with the classic detoxification pathway of Acetaminophen (APAP), providing experimental context and data for researchers in toxicology and drug development.
The Duality of Glutathione Conjugation: Bioactivation vs. Detoxification
The role of a glutathione conjugate is highly dependent on its chemical stability and subsequent metabolic processing. While the primary function of GSH conjugation is to neutralize reactive electrophiles, the resulting thioether conjugate can, in some cases, be processed into a potent toxicant.[[“]]
-
Detoxification (The Acetaminophen Model): In cases of Acetaminophen (APAP) overdose, the parent compound is metabolized by cytochrome P450 enzymes into a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[9] Glutathione rapidly conjugates with NAPQI, neutralizing its electrophilicity and preventing it from binding to cellular macromolecules.[10] This conjugation is a critical detoxification step. Toxicity only occurs when GSH stores are depleted, allowing NAPQI to accumulate and cause hepatocellular necrosis.[10][11]
-
Bioactivation (The 2-Bromohydroquinone Model): The metabolism of 2-BrHQ follows a different course. After conjugation with one or two molecules of GSH to form compounds like this compound, these conjugates are transported to the kidney.[6][8] Here, they are sequentially metabolized by enzymes on the proximal tubule brush border, namely γ-glutamyl transpeptidase (γ-GT) and dipeptidases, to form the corresponding cysteine-S-conjugate.[7][12] This new conjugate can be a substrate for cysteine conjugate β-lyase, which cleaves the C-S bond, releasing a reactive thiol that is believed to be the ultimate nephrotoxic species.[7] Paradoxically, the initial conjugation with GSH is the required first step for delivering the toxic moiety to the target organ.[8]
Comparative Analysis: 2-BrHQ vs. Acetaminophen
The divergent roles of glutathione conjugation in the metabolism of 2-BrHQ and acetaminophen highlight different paradigms of xenobiotic-induced toxicity. While both involve reactive intermediates, the function of glutathione fundamentally differs.
| Feature | 2-Bromohydroquinone (2-BrHQ) | Acetaminophen (APAP) |
| Parent Compound | Bromobenzene[6] | Acetaminophen[10] |
| Primary Organ of Metabolism | Liver[6] | Liver[9] |
| Reactive Intermediate | 2-BrHQ / 2-Bromoquinone[13] | N-acetyl-p-benzoquinone imine (NAPQI)[9] |
| Role of GSH Conjugation | Bioactivation : Forms a stable transport molecule for the toxicant.[[“]][7] | Detoxification : Neutralizes the reactive intermediate NAPQI.[10] |
| Target Organ of Toxicity | Kidney (Proximal Tubules)[7][8] | Liver (Hepatocytes)[10] |
| Mechanism of Toxicity | Cleavage of the C-S bond in the kidney releases a reactive thiol, causing covalent binding and mitochondrial dysfunction.[7][13][14] | Depletion of GSH allows NAPQI to bind covalently to cellular proteins, leading to oxidative stress and cell death.[10] |
| Effect of GSH Depletion | Potentially protective, as it would prevent the formation of the nephrotoxic conjugate. | Potentiates toxicity by allowing the accumulation of NAPQI.[10] |
| Antidote / Protective Agent | γ-GT inhibitors (e.g., AT-125) prevent the renal processing of the GSH conjugate.[7][8] | N-acetylcysteine (NAC) replenishes glutathione stores.[11][15] |
Experimental Protocols
Evaluating the role of glutathione in detoxification pathways requires robust enzymatic assays. The most common is the measurement of Glutathione S-Transferase (GST) activity.
Protocol: Glutathione S-Transferase (GST) Activity Assay
This spectrophotometric assay measures the conjugation of GSH to the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, and the rate of increase in absorbance is proportional to GST activity.[16][17][18]
1. Materials:
-
Phosphate buffer (e.g., 100 mM Potassium Phosphate, pH 6.5)
-
Reduced Glutathione (GSH) stock solution (e.g., 100 mM)
-
1-chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 100 mM in ethanol)
-
Biological sample (cell lysate, tissue homogenate) with protein concentration determined.
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
2. Preparation of Reaction Cocktail (prepare fresh):
-
For each 1 mL of cocktail, combine:
-
980 µL Phosphate buffer (pH 6.5)
-
10 µL of 100 mM GSH stock (final concentration 1 mM)
-
10 µL of 100 mM CDNB stock (final concentration 1 mM)
-
-
Mix well. The solution may appear cloudy initially but should clear.[16]
3. Assay Procedure:
-
Equilibrate the spectrophotometer and reagents to the desired temperature (e.g., 25°C or 37°C).[16][19]
-
Blank: To a cuvette or well, add 900 µL of the reaction cocktail and 100 µL of lysis buffer (without sample).
-
Sample: To separate cuvettes or wells, add 900 µL of the reaction cocktail.
-
Initiate the reaction by adding 100 µL of the biological sample to the corresponding wells. Mix immediately.
-
Measure the absorbance at 340 nm every minute for a total of 5-8 minutes.[16][17]
4. Calculation of GST Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank reaction from the rate of the sample reaction to correct for any non-enzymatic conjugation.
-
Calculate the specific activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔA340/min) / (ε * l) * (V_total / V_sample) / (Protein Conc.)
-
Where:
-
ε (Molar extinction coefficient of the CDNB-GSH conjugate) = 9.6 mM⁻¹cm⁻¹ (Note: some sources may use 0.0096 µM⁻¹cm⁻¹)[16]
-
l (path length of cuvette/well) in cm.
-
V_total is the total reaction volume.
-
V_sample is the volume of the sample added.
-
Protein Conc. is the protein concentration of the sample in mg/mL.
-
-
Conclusion
The metabolic fate of this compound serves as a critical reminder that glutathione conjugation, a canonical detoxification pathway, can also function as a mechanism of bioactivation. Unlike the protective role of GSH in acetaminophen toxicity where it neutralizes a reactive metabolite in the liver, the GSH conjugate of 2-BrHQ is a stable intermediate that facilitates the transport of a latent toxicant to the kidneys. Understanding this duality is paramount for drug development professionals and toxicologists, as it underscores the importance of evaluating the complete metabolic pathway of a xenobiotic, including the stability and subsequent processing of its conjugates, to accurately predict potential organ-specific toxicities.
References
- 1. Is glutathione crucial for detoxifying xenobiotics through conjugation reactions? - Consensus [consensus.app]
- 2. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Xenobiotics and glutathione] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Is Glutathione Conjugation? - Xcode Life [xcode.life]
- 5. mdpi.com [mdpi.com]
- 6. experts.azregents.edu [experts.azregents.edu]
- 7. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Underlying mechanisms and treatment of acetaminophen‑induced liver injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Bromohydroquinone-induced toxicity to rabbit renal proximal tubules: the role of biotransformation, glutathione, and covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial toxicity of 2-bromohydroquinone in rabbit renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of N-acetylcysteine in non-acetaminophen-related acute liver failure: an updated meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. 2.3.1. Glutathione S-Transferases (GSTs) Activity Assay [bio-protocol.org]
- 18. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Bromo-6-(glutathion-S-yl)hydroquinone: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Bromo-6-(glutathion-S-yl)hydroquinone, a derivative of hydroquinone, is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to adhere to the disposal procedures for its parent compound, hydroquinone, which is classified as a hazardous substance. This guide provides detailed protocols for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Hydroquinone is harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[3]
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to prevent eye contact.[4]
-
Lab Coat: A lab coat or apron should be worn to protect from skin contact.
-
Respiratory Protection: If handling the compound as a powder or if dust is generated, a dust respirator should be used.[5]
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3] If skin irritation or a rash occurs, seek medical advice.[2]
-
Ingestion: Rinse the mouth with water and provide 2-5 dL of water to drink. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or with municipal waste.[1][7]
-
Segregation and Collection:
-
Carefully collect waste material, including any contaminated consumables (e.g., pipette tips, weighing paper), into a designated and appropriate container.
-
The container must be made of a material compatible with the chemical, such as polyethylene or polypropylene.[4]
-
Ensure the container is kept securely sealed when not in use.[5]
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation.[7]
-
-
Storage:
-
Final Disposal:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and control access.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways.[3][5]
-
Clean-up (for solids):
-
Decontaminate: Wash the spill area thoroughly with soap and water after the material has been collected.[8]
Summary of Safety and Disposal Data
| Parameter | Information | Source(s) |
| Primary Hazards | Harmful if swallowed, causes serious eye damage, may cause allergic skin reaction, suspected of causing genetic defects and cancer, very toxic to aquatic life. | [1][2] |
| UN Number | UN 3077 (for environmentally hazardous substance, solid, n.o.s. - based on Hydroquinone) | [1] |
| Transport Hazard Class | 9 (Miscellaneous dangerous substances and articles) | [1] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat. Dust respirator if handling powder. | [3][4][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, sodium hydroxide. | [8][9] |
| Spill Procedure | Moisten solid to prevent dust, use HEPA-filter vacuum, or sweep up. Place in sealed container for disposal. Do not wash into sewer. | [8] |
| Disposal Method | Treat as hazardous waste. Collect in a labeled, sealed container. Contact institutional EHS or a licensed waste disposal company. Do not dispose of down the drain. | [1][7][8] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. How to Handle Your Development Chemicals · Lomography [lomography.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Bromo-6-(glutathion-S-yl)hydroquinone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-6-(glutathion-S-yl)hydroquinone. The following procedures are based on the known hazards of the parent compound, hydroquinone, and general best practices for handling glutathione conjugates in a laboratory setting.
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[1][2] | Prevents eye contact with the chemical.[3] |
| Hand Protection | Nitrile gloves.[1] It is recommended to check the resistance of gloves to chemicals with the supplier.[2] | Prevents skin contact.[3] |
| Respiratory Protection | Use in a well-ventilated area or in a fume hood.[1][4] If dust is generated, an air-purifying respirator with a particulate filter (P2 or N100/R100/P100) may be necessary.[2][3] | Minimizes inhalation of dust or aerosols. |
| Protective Clothing | A lab coat or a neoprene apron should be worn.[1] Closed-toe shoes and long pants are mandatory.[1] | Protects skin from accidental spills. |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1]
-
Preparation :
-
Handling :
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after handling.[2]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste container.[1]
-
Liquid waste (solutions containing the compound) should be collected in a separate, labeled hazardous waste container.
-
-
Container Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage :
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
